1-Butyl-3-(trifluoromethyl)pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHNJAUMOOXBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Butyl-3-(trifluoromethyl)pyrazole CAS number lookup
An In-Depth Technical Guide to 1-Butyl-3-(trifluoromethyl)pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a privileged heterocyclic scaffold like pyrazole, the resulting building block becomes a powerful tool for developing novel therapeutics.[3][4]
This guide provides a comprehensive technical overview of 1-Butyl-3-(trifluoromethyl)pyrazole, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its use in drug development, and the self-validating protocols required for its effective application. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar reagents in their discovery programs.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. 1-Butyl-3-(trifluoromethyl)pyrazole is cataloged under the following identifiers.
| Property | Value | Source |
| CAS Number | 1426958-36-2 | [5] |
| Molecular Formula | C8H11F3N2 | [5] |
| Molecular Weight | 192.2 g/mol | [5] |
| Purity (Typical) | ≥95% | [5] |
These fundamental data points are the first step in a self-validating workflow, ensuring that the material procured or synthesized matches the intended structure for subsequent experimental work.
Section 2: Strategic Value in Medicinal Chemistry
The utility of 1-Butyl-3-(trifluoromethyl)pyrazole in drug discovery is not accidental; it is a result of the deliberate combination of three key structural features: the pyrazole core, the trifluoromethyl group, and the n-butyl group.
-
The Pyrazole Scaffold: As a five-membered aromatic heterocycle, the pyrazole ring is a highly valued pharmacophore.[3] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like protein kinases and receptors.[3] The pyrazole ring is a common bioisostere for aryl groups, often used to improve properties like lipophilicity and cell membrane permeability.[3]
-
The Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the electron density of the pyrazole ring, thereby influencing how the molecule binds to its target.[1] Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which often enhances the pharmacokinetic profile of a drug candidate.[2]
-
The N-Butyl Group: The alkyl chain at the N-1 position serves to increase the lipophilicity of the molecule. This is a critical parameter for tuning a compound's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The butyl group provides a non-polar vector that can be optimized to fit into hydrophobic pockets within a target protein.
The synergistic combination of these three components makes 1-Butyl-3-(trifluoromethyl)pyrazole an exemplary building block for generating libraries of novel compounds in structure-activity relationship (SAR) studies.[1]
Caption: Key structural features and their roles.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry. A robust and common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl or equivalent precursor. For 1-Butyl-3-(trifluoromethyl)pyrazole, a logical synthetic route proceeds via the reaction of butylhydrazine with a trifluoromethylated 1,3-dielectrophile.
The causality for this choice is rooted in efficiency and regioselectivity. Using a pre-functionalized hydrazine (butylhydrazine) directly installs the desired N-alkyl group. The reaction with a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-(alkoxy)-3-buten-2-one, provides the necessary carbon backbone. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration drive the reaction towards the stable aromatic pyrazole product.
Experimental Protocol: Synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole
This protocol is a representative methodology based on standard chemical literature for pyrazole synthesis.[6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-ethoxy-3-buten-2-one (1.0 eq) and ethanol (100 mL).
-
Reagent Addition: While stirring, add butylhydrazine hydrochloride (1.1 eq) to the solution. Follow this with the addition of a catalytic amount of concentrated sulfuric acid (2-3 drops). The use of the hydrochloride salt of the hydrazine is a common practice to improve its stability and handling; the acid catalyst ensures the presence of the free base in situ for the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. The purpose of this step is to quench the acid catalyst and facilitate the extraction of the organic product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with the aqueous layer.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Butyl-3-(trifluoromethyl)pyrazole.
Caption: A generalized workflow for synthesis and validation.
Section 4: A Self-Validating System: Spectroscopic Characterization
Trust in a chemical reagent is paramount. The identity and purity of the synthesized 1-Butyl-3-(trifluoromethyl)pyrazole must be rigorously confirmed. This constitutes a self-validating system where the experimental data must align perfectly with the expected molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence and connectivity of the butyl group and the pyrazole ring protons. Expected signals would include a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the pyrazole nitrogen. Distinct signals for the two protons on the pyrazole ring would also be expected in the aromatic region.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of the unique carbon environments. The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic quartet for the CF3 carbon due to C-F coupling.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial and unambiguous test for trifluoromethylated compounds. A single, sharp singlet is expected, confirming the presence of a single CF3 environment. Its chemical shift provides additional structural confirmation.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C8H11F3N2 (192.0929), providing definitive confirmation of the elemental composition.
Only when the data from all four of these analyses are consistent with the target structure can the batch be considered validated and ready for use in further research.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on general principles for handling heterocyclic and fluorinated organic compounds.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and incompatible materials.[8]
-
Spills and Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[9] All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
1-Butyl-3-(trifluoromethyl)pyrazole is more than just a chemical; it is a carefully designed tool for innovation in drug discovery. Its structure is a testament to the power of combining privileged scaffolds with property-modulating functional groups. By understanding its synthesis, the strategic rationale for its use, and the rigorous, self-validating methods required for its characterization, researchers and scientists can confidently employ this building block to construct the next generation of therapeutic agents. This guide provides the foundational knowledge to not only use the compound but to understand its role in the broader context of medicinal chemistry.
References
-
LabSolutions. 1-Butyl-3-(trifluoromethyl)pyrazole. [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Adama. Magnum - Safety data sheet. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. targetmol.com [targetmol.com]
- 10. download.basf.com [download.basf.com]
Technical Guide: Synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole
This guide details the precision synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole , a critical fluorinated heterocycle used as a bioisostere in medicinal chemistry and agrochemical development.[1]
The guide prioritizes regiochemical integrity , addressing the common challenge of distinguishing between the target 1,3-isomer and the parasitic 1,5-isomer.[1]
Executive Summary & Retrosynthetic Logic
The synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole presents a classic regioselectivity problem inherent to the pyrazole ring. The trifluoromethyl (
Retrosynthetic Analysis
Two primary pathways exist, each with distinct advantages regarding scalability and isomeric purity:
-
Pathway A (Convergent Alkylation): Direct N-alkylation of 3-(trifluoromethyl)pyrazole.[1] This route is operationally simple but statistically yields a mixture of 1,3- and 1,5-isomers, requiring rigorous purification.
-
Pathway B (De Novo Cyclization): Condensation of a fluorinated enone surrogate with butylhydrazine.[1] This route offers superior regiocontrol when specific protonation states are maintained.[1]
Figure 1: Retrosynthetic disconnection showing the two primary routes.
Pathway A: Direct Alkylation (Scale-Up Preferred)[1]
This method is preferred for bulk synthesis where chromatographic separation is feasible.[1] The reaction relies on the steric and electronic differentiation between
Mechanistic Insight: The Regioselectivity Paradox
In 3-(trifluoromethyl)pyrazole, the tautomeric equilibrium exists between the 3-
-
Sterics: The nitrogen adjacent to the bulky
group ( ) is sterically hindered.[1] -
Electronics: The inductive withdrawal of the
group reduces the electron density of the adjacent nitrogen ( ).[1] -
Outcome: Alkylation preferentially occurs at the distal nitrogen (
), favoring the 1-butyl-3-(trifluoromethyl) isomer (Target) over the 1-butyl-5-(trifluoromethyl) isomer.[1]
Experimental Protocol
Reagents:
-
1-Bromobutane (1.2 equiv)[1]
-
Cesium Carbonate (
) (2.0 equiv) — Preferred over for higher solubility and reactivity.[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 3-(trifluoromethyl)pyrazole (e.g., 10 mmol) and anhydrous MeCN (50 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at ambient temperature for 30 minutes to ensure formation of the pyrazolate anion. -
Alkylation: Add 1-bromobutane (12 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1]
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition the residue between water and Ethyl Acetate (EtOAc).[1]
-
Purification: The crude usually contains a ~4:1 to ~9:1 ratio of 1,3- vs 1,5-isomer. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The 1,3-isomer typically elutes second due to higher polarity (dipole moment alignment).[1]
Pathway B: Regiocontrolled Cyclization (High-Purity Preferred)[1]
For applications requiring high isomeric purity without difficult separations, the cyclization of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) with butylhydrazine is superior.[1]
Critical Control Point: The "Salt Effect"
The regiochemistry is dictated by the protonation state of the hydrazine:[1]
-
Free Hydrazine (
): The terminal is the hardest nucleophile and attacks the hard carbonyl carbon ( ) first (or the Michael position depending on conditions), often leading to the 1,5-isomer.[1] -
Hydrazine Hydrochloride (
): The acidic conditions activate the enone and modulate the nucleophilicity, favoring the attack of the substituted nitrogen on the -carbon ( ), leading to the 1,3-isomer .[1]
Experimental Protocol
Reagents:
-
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.0 equiv)[1]
-
Butylhydrazine Hydrochloride (1.0 equiv)[1]
-
Solvent: Ethanol (EtOH)[1]
-
Base: Triethylamine (
) (1.0 equiv) — Added late to neutralize HCl.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Butylhydrazine HCl (10 mmol) in EtOH (40 mL).
-
Addition: Cool to 0°C. Add ETFBO (10 mmol) dropwise. Note: ETFBO is a lachrymator; handle in a fume hood.[1]
-
Cyclization: Allow to warm to room temperature and stir for 2 hours. Then, heat to reflux for 3 hours.
-
Neutralization: Cool to room temperature. Add
(10 mmol) to neutralize the acid and drive the final aromatization if necessary.[1] -
Isolation: Concentrate solvent. Dissolve residue in
, wash with water and brine.[1] Dry over .[1] -
Result: This route typically yields >90% of the desired 1-butyl-3-(trifluoromethyl)pyrazole.[1]
Figure 2: Divergent regioselectivity based on hydrazine protonation state.
Characterization & Validation
Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and 13C-F coupling constants .
Data Comparison Table
| Feature | 1-Butyl-3-(trifluoromethyl)pyrazole (Target) | 1-Butyl-5-(trifluoromethyl)pyrazole (Impurity) |
| 19F NMR | ||
| 1H NMR (Ring) | H-5 is a doublet ( | H-3 is a doublet.[1] H-4 is a doublet.[1] |
| NOESY Signal | NO Cross-peak between N-CH2 and CF3. | Strong Cross-peak between N-CH2 and CF3.[1] |
| 13C NMR | C3 is a quartet ( | C5 is a quartet ( |
| Elution (TLC) | Typically lower Rf (more polar).[1] | Typically higher Rf (less polar).[1] |
Diagnostic Logic:
Run a 1D-NOESY irradiating the
-
If you see enhancement of the aromatic proton signal (H-5), you have the 1,3-isomer .[1]
-
If you see enhancement of the aromatic proton signal (H-3), you have the 1,5-isomer .[1]
-
Note: In the 1,5-isomer, the butyl group is spatially adjacent to the
.[1] In the 1,3-isomer, they are on opposite sides of the ring.[1]
References
-
Regioselective Synthesis of Trifluoromethylpyrazoles
-
Alkylation Dynamics
-
Precursor Utility (ETFBO)
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
Strategic Selection of Starting Materials for 1-Butyl-3-(trifluoromethyl)pyrazole
Executive Summary: The Regioselectivity Paradox
Synthesizing 1-butyl-3-(trifluoromethyl)pyrazole presents a classic challenge in organofluorine chemistry: the "Regioselectivity Paradox."[1]
While the intuitive retrosynthetic disconnection suggests a cyclocondensation between a hydrazine and a fluorinated 1,3-dicarbonyl equivalent, this route typically yields the wrong isomer (the 1,5-substituted product) as the major species.
This technical guide provides a definitive analysis of the starting materials required to access the 3-trifluoromethyl isomer specifically. It prioritizes the Direct Alkylation Route as the most reliable method for generating the 1,3-substitution pattern, despite the requirement for isomer separation.
Part 1: Retrosynthetic Logic & Pathway Selection
To ensure the correct placement of the trifluoromethyl (
The "Isomer Trap" (Cyclocondensation)
Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with butylhydrazine is the most common "paper chemistry" route. However, in practice, the terminal nitrogen of the hydrazine (
-
Result: Major product is 1-butyl-5-(trifluoromethyl)pyrazole .
-
Verdict: Unsuitable for high-yield synthesis of the 3-isomer without advanced solvent engineering (e.g., HFIP).
The "Steric Control" Route (Direct Alkylation)
Alkylation of the parent 3-(trifluoromethyl)pyrazole relies on the tautomeric equilibrium. The
-
Result: Major product is 1-butyl-3-(trifluoromethyl)pyrazole (typically 3:1 to 10:1 ratio).
-
Verdict: The preferred route for the 3-isomer.
Figure 1: Comparative analysis of synthetic pathways. The red path indicates the common regioselectivity error; the blue path indicates the correct starting material strategy.
Part 2: Critical Starting Materials Profile
The Scaffold: 3-(Trifluoromethyl)pyrazole
This is the core building block. It exists as a tautomer, often denoted as 3(5)-(trifluoromethyl)pyrazole.
-
CAS: 20154-03-4
-
Purity Requirement:
97% (GC/NMR). -
Impurity Watch: Check for hydrazine residues if synthesized in-house, as these can poison alkylation catalysts or consume the alkylating agent.
-
Physical State: White to off-white solid or semi-solid (MP: ~45-48°C).
-
Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
-
Why this material? Using the pre-formed ring locks the
carbon into the aromatic system, reducing the synthesis to a single regioselective alkylation step.
The Linker: 1-Bromobutane (n-Butyl Bromide)
While butyl iodide is more reactive, butyl bromide offers a better balance of reactivity and stability, reducing the risk of over-alkylation (quaternization).
-
CAS: 109-65-9
-
Purity:
99%.[2] -
Handling: lachrymator; handle in a fume hood.
-
Alternative: 1-Iodobutane can be used if reaction kinetics are sluggish, but it is more expensive and light-sensitive.
The Control System: Base & Solvent
The choice of base dictates the deprotonation state of the pyrazole and influences the regiomeric ratio (N1 vs N2 attack).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) .-
Insight: Cesium generally provides higher regioselectivity for the 1,3-isomer due to the "Cesium Effect" (looser ion pairing), allowing the steric bulk of the
group to more effectively direct the incoming electrophile to the distal nitrogen.
-
-
Solvent: Acetonitrile (MeCN) or DMF .
-
Recommendation: MeCN is preferred for easier workup (lower boiling point) compared to DMF.
-
Part 3: Experimental Protocol (Alkylation Route)
This protocol is designed for the synthesis of 1-butyl-3-(trifluoromethyl)pyrazole with a focus on maximizing the 1,3-isomer ratio.
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction flask with 3-(trifluoromethyl)pyrazole (1.0 eq) and Acetonitrile (0.5 M concentration).
-
Add Cesium Carbonate (1.5 eq) in a single portion.
-
Stir at room temperature for 30 minutes to ensure deprotonation (formation of the pyrazolate anion).
-
-
Alkylation:
-
Add 1-Bromobutane (1.2 eq) dropwise.
-
Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The starting material (pyrazole) should be consumed.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
, excess carbonate). -
Concentrate the filtrate under reduced pressure.
-
Resuspend residue in Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry over
and concentrate.
-
-
Purification & Isomer Separation (Critical):
-
The crude oil will contain a mixture of:
-
Product: 1-butyl-3-(trifluoromethyl)pyrazole (Major, ~75-85%)
-
Byproduct: 1-butyl-5-(trifluoromethyl)pyrazole (Minor, ~15-25%)
-
-
Separation: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane/Ethyl Acetate (Start 100:0
90:10). -
Elution Order: The 1-butyl-5-
isomer (more non-polar due to shielding of the dipole by the adjacent alkyl/CF3 groups) typically elutes first . The desired 1-butyl-3- isomer elutes second .
-
-
Validation: 19F NMR Signature
You must verify the regiochemistry using 19F NMR. The chemical shift of the
| Isomer | Structure Note | Approx. 19F Shift ( |
| 1-Butyl-5-(trifluoromethyl) | -58 to -60 ppm (Deshielded) | |
| 1-Butyl-3-(trifluoromethyl) | -62 to -64 ppm (Shielded) |
Note: Shifts are solvent-dependent (CDCl3). Always compare the two isolated spots.
Part 4: Data Summary & Reaction Workflow
Figure 2: Operational workflow for the synthesis and purification of the 3-isomer.
Starting Materials Table
| Component | Role | CAS Registry | Key Specification |
| 3-(Trifluoromethyl)pyrazole | Scaffold | 20154-03-4 | |
| 1-Bromobutane | Electrophile | 109-65-9 | |
| Cesium Carbonate | Base | 534-17-8 | Anhydrous, Powdered |
| Acetonitrile | Solvent | 75-05-8 | HPLC Grade, Dry |
References
-
Regioselectivity in Pyrazole Alkylation
-
Cyclocondensation Challenges (ETFBO)
-
Title: Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[9]
- Source:Enamine.net Technical Documents.
-
-
19F NMR Characterization
- Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies.
- Source:Journal of Biomolecular NMR, 2025.
-
URL:[Link]
-
General Pyrazole Synthesis (Regioselectivity)
Sources
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- 2. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Guide: 1-Butyl-3-(trifluoromethyl)pyrazole Structural Analogs
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, Structure-Activity Relationship (SAR), and Pharmacological Utility
Executive Summary
1-Butyl-3-(trifluoromethyl)pyrazole (CAS: 1426958-36-2) represents a critical lipophilic scaffold in modern medicinal chemistry and agrochemical design. While often utilized as an intermediate, its structural architecture combines two pivotal features: the metabolically stable, electron-withdrawing trifluoromethyl (
This guide analyzes the utility of this scaffold, addressing the primary synthetic challenge—regioselectivity —and mapping the structural analog space for optimization in kinase inhibition, COX-2 targeting, and antimicrobial applications.
Chemical Space & Rational Design
The design of 1-butyl-3-(trifluoromethyl)pyrazole analogs is governed by the need to balance lipophilicity (
The Fluorine Effect
The C3-position
-
pKa Modulation: The strong electron-withdrawing nature of
reduces the basicity of the pyrazole nitrogens, affecting hydrogen bond acceptor capability in the active site. -
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the C3 position, a common liability in non-fluorinated methyl-pyrazoles.
The -Butyl "Lipophilic Anchor"
Unlike the rigid
-
Rotational Freedom: Allows the molecule to adapt to hydrophobic pockets (induced fit).
-
Solubility: Disrupts crystal lattice energy more effectively than planar aryl groups, often improving solubility in organic formulations.
Synthetic Methodologies: The Regioselectivity Challenge
Expertise & Causality: The synthesis of 3-(trifluoromethyl)pyrazoles is notoriously plagued by regioisomeric mixtures (3-
Primary Route: Condensation (The Preferred Path)
The most reliable route involves the condensation of 1,1,1-trifluoro-2,4-butanedione with butylhydrazine. However, standard conditions (ethanol, reflux) often yield a mixture favoring the thermodynamically stable 5-
Field-Proven Insight: To force the formation of the 3-(trifluoromethyl) isomer, the reaction solvent must be changed to Hexafluoroisopropanol (HFIP) . HFIP activates the carbonyl adjacent to the
Visualization: Regioselective Synthesis Workflow
Figure 1: Solvent-controlled regioselectivity in the synthesis of 1-butyl-3-(trifluoromethyl)pyrazole.
Experimental Protocol: High-Fidelity Synthesis
Objective: Synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole with >95% regiopurity.
Materials
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)
-
Butylhydrazine hydrochloride (1.1 eq)
-
Hexafluoroisopropanol (HFIP) (Solvent)
-
Triethylamine (1.1 eq)
Step-by-Step Methodology
-
Preparation: Dissolve 4,4,4-trifluorobutane-1,3-dione (10 mmol) in HFIP (20 mL) in a round-bottom flask.
-
Addition: Add butylhydrazine hydrochloride (11 mmol) followed by dropwise addition of triethylamine (11 mmol) to liberate the free hydrazine in situ.
-
Causality: Using the salt form prevents oxidation of the hydrazine prior to reaction.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 12 hours.
-
Note: HFIP accelerates the reaction; heating is generally unnecessary and may degrade selectivity.
-
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.
-
Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2x20 mL) to remove unreacted hydrazine, followed by Brine (20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).
Validation Criteria:
-
1H NMR: Characteristic pyrazole proton at C4 (approx. 6.6 ppm).[1]
-
19F NMR: Single peak confirms regio-purity (approx. -62 ppm).
Structural Analogs & SAR Strategy
To optimize this scaffold for drug development, modifications are categorized by their vector on the pyrazole core.
Analog Classes
| Analog Class | Modification Site | Chemical Change | Biological Rationale |
| Class A | Butyl | Reduces entropic penalty; improves metabolic stability (prevents | |
| Class B | Butyl | Lowers | |
| Class C | C3-Substituent | H-bond donor capability introduced ( | |
| Class D | C4-Position | H | Critical for potency; enables |
SAR Decision Logic
The following diagram illustrates the optimization pathway for transforming the 1-butyl-3-(trifluoromethyl)pyrazole "hit" into a "lead."
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.
Applications in Drug Discovery
Antimicrobial Agents
Research indicates that
COX-2 Inhibition
While Celecoxib is the archetype, aliphatic analogs (like the 1-butyl variant) are being explored to reduce cardiovascular risks associated with rigid diaryl structures. The 1-butyl group provides a different steric fit in the COX-2 hydrophobic channel, potentially altering selectivity profiles.
Agrochemical Fungicides
The 3-(trifluoromethyl)pyrazole core is a "privileged structure" in Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Analogs with butyl or similar alkyl chains are frequently screened for crop protection due to their systemic distribution properties in plants.
References
-
Regioselective Synthesis in HFIP: Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." [Link]
-
Antimicrobial Activity of Pyrazoles: RSC Advances. "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." [Link]
-
General Pyrazole Pharmacology: European Journal of Medicinal Chemistry. "Pyrazoles as potential anti-inflammatory and cardiovascular agents."[5] [Link]
-
1-Butyl-3-(trifluoromethyl)pyrazole Data: PubChem Compound Summary. "1-Butyl-3-(trifluoromethyl)pyrazole."[6] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Navigating the Synthesis and Handling of 1-Butyl-3-(trifluoromethyl)pyrazole: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the novel chemical entity 1-Butyl-3-(trifluoromethyl)pyrazole presents both significant opportunities and critical safety considerations. This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon available data for structurally related molecules to ensure best practices in a research and development setting.
The trifluoromethyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties that can enhance the metabolic stability and binding affinity of drug candidates.[1][2] As research into new chemical entities (NCEs) containing this moiety expands, a thorough understanding of their safe handling is paramount. This guide aims to provide a robust framework for the safe utilization of 1-Butyl-3-(trifluoromethyl)pyrazole in a laboratory setting.
Chemical and Physical Identity
It is imperative to begin any handling protocol with a clear identification of the substance. While a comprehensive, experimentally verified dataset for 1-Butyl-3-(trifluoromethyl)pyrazole is not yet publicly available, the following information has been established:
| Identifier | Value |
| Chemical Name | 1-Butyl-3-(trifluoromethyl)pyrazole |
| CAS Number | 1426958-36-2 |
| Molecular Formula | C8H11F3N2 |
| Molecular Weight | 192.18 g/mol |
| Purity (Typical) | ≥95% |
A definitive boiling point, melting point, and other physical properties are not yet consistently reported in publicly available literature. Researchers should proceed with the assumption that the toxicological properties have not been fully investigated.[3]
Hazard Identification and Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for 1-Butyl-3-(trifluoromethyl)pyrazole, a conservative approach to hazard assessment is necessary. By examining the SDS of structurally similar compounds, such as 3-(Trifluoromethyl)-1H-pyrazole and 3,5-Bis(trifluoromethyl)pyrazole, we can extrapolate potential hazards.[4][5]
Potential Health Effects:
-
Skin Irritation: Direct contact may cause skin irritation.[4][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion may be harmful and cause irritation of the digestive tract.[4]
GHS Hazard Statements for Structurally Similar Compounds:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on related compounds and should be treated as a preliminary hazard assessment. All personnel must handle 1-Butyl-3-(trifluoromethyl)pyrazole as a substance with unknown toxicological properties.
Laboratory Handling and Storage Protocols
A self-validating system of protocols is essential to ensure the safety of all laboratory personnel. The following step-by-step methodology should be implemented when working with 1-Butyl-3-(trifluoromethyl)pyrazole.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper engineering controls and a comprehensive PPE regimen.
Engineering Controls:
-
Fume Hood: All handling of 1-Butyl-3-(trifluoromethyl)pyrazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[4]
General Handling Workflow
The following diagram outlines the logical flow for safely handling 1-Butyl-3-(trifluoromethyl)pyrazole in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in a tightly closed container.[4]
-
Environment: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and acid chlorides.[4][6]
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |
| Ingestion | Get medical aid. Wash mouth out with water.[4] |
Accidental Release:
In case of a spill, wear appropriate personal protective equipment. Vacuum or sweep up the material and place it into a suitable disposal container.[4]
The Role of Trifluoromethyl-Pyrazoles in Drug Discovery
The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into a pyrazole ring system can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability and improve binding affinity to biological targets.[1][2]
The following diagram illustrates the general structure of 1-Butyl-3-(trifluoromethyl)pyrazole and highlights the key functional groups that contribute to its chemical properties and potential biological activity.
Caption: Key structural features of 1-Butyl-3-(trifluoromethyl)pyrazole.
References
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. Available at: [Link]
-
3-(Trifluoromethyl)pyrazole - Chem-Impex. Available at: [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025-10-29). Available at: [Link]
-
MATERIAL SAFETY DATA SHEET. (2008-09-07). Available at: [Link]
-
Material Safety Data Sheet - Cole-Parmer. Available at: [Link]
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Thermogravimetric Analysis of Substituted Pyrazoles: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Materials Engineers
Executive Summary
Substituted pyrazoles represent a cornerstone pharmacophore in modern medicinal chemistry, forming the structural backbone of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, their thermal behavior is non-monolithic; it varies drastically based on substitution patterns. While the aromatic pyrazole ring itself is robust, functional groups (sulfonamides, nitro groups, or alkyl chains) introduce specific thermal vulnerabilities that dictate processing parameters such as extrusion temperatures, milling speeds, and storage conditions.
This guide provides a rigorous framework for characterizing these compounds using Thermogravimetric Analysis (TGA), moving beyond simple degradation points to kinetic modeling and shelf-life prediction.
The Physicochemical Context: Why Substituents Matter
The parent pyrazole ring is a
The Stability Hierarchy
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., 3,5-dimethylpyrazole) generally maintain ring stability but often lower the melting point and increase volatility, leading to sublimation before decomposition.
-
Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,
, ) can destabilize the ring or initiate decomposition at lower temperatures. For instance, nitro-substituted pyrazoles often undergo radical bond scission ( ) before ring fragmentation. -
H-Bonding Substituents: Groups capable of intermolecular hydrogen bonding (e.g., amides, sulfonamides in Celecoxib) significantly increase lattice energy, often raising the onset of thermal degradation (
) but introducing complex desolvation steps if hydrates are formed.
Experimental Methodology: Self-Validating Protocols
To generate reproducible data for regulatory filings (IND/NDA), the TGA protocol must be robust. The following workflow ensures that artifacts (such as buoyancy effects or sample blowing) do not corrupt the data.
Sample Preparation & Pan Selection
-
Sample Mass: 2–5 mg. (Higher masses can cause thermal gradients; lower masses suffer from signal-to-noise issues).
-
Particle Size: If possible, sieve to a uniform mesh (e.g., 100–200 mesh) to standardize heat transfer, though for pharmaceutical polymorphs, grind gently to avoid mechanically induced amorphization.
Critical Decision: The Pan Configuration
-
Standard Open Pan (Alumina/Pt): Use for non-volatile solids (e.g., Celecoxib salt forms).
-
Pinhole Hermetic Pan (Aluminum): MANDATORY for low-molecular-weight pyrazoles (e.g., 3,5-dimethylpyrazole). These compounds often sublime near their melting points (
C). An open pan will show 100% mass loss via evaporation/sublimation, masking the actual decomposition event. A pinhole creates a "self-generated atmosphere," suppressing sublimation and revealing true thermal degradation.
Instrument Parameters
-
Purge Gas: Nitrogen (
) at 20–50 mL/min is standard to observe pyrolytic decomposition. Switch to Air/Oxygen only if studying oxidative stability (combustion). -
Heating Rate (
):-
Screening: 10 °C/min.
-
Kinetic Analysis: Must run at least four rates (e.g., 2, 5, 10, 20 °C/min) to apply isoconversional methods.
-
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for setting up a valid TGA run for pyrazole derivatives.
Caption: Decision matrix for TGA configuration. Pinhole pans are critical for distinguishing sublimation from degradation in volatile pyrazoles.
Interpreting the Thermogram: Mechanisms of Decay
When analyzing the TGA curve of a substituted pyrazole, you will typically observe distinct mass loss steps. Correctly assigning these is vital.
The Desolvation Zone ( C)
Many pyrazole drugs are isolated as solvates or hydrates. A mass loss of 2–5% in this region usually corresponds to the loss of lattice water or process solvents (ethanol/methanol).
-
Validation: Verify this step using Differential Scanning Calorimetry (DSC).[1][2][3] A broad endotherm in DSC coinciding with TGA mass loss confirms desolvation.
The Primary Degradation Zone ( )
This is the critical quality attribute.
-
Mechanism: For compounds like Celecoxib , degradation is not a single event. It often begins with the cleavage of the most labile substituent.
-
Step 1: Loss of sulfonamide fragments (
). -
Step 2: Fragmentation of the pyrazole core or attached phenyl rings.
-
-
Substituent Effect: Electron-withdrawing groups on the phenyl ring (e.g.,
) generally stabilize the specific bond they are attached to but may activate adjacent positions.
Comparative Data: Substituent Impact
The table below synthesizes thermal data for distinct pyrazole classes, highlighting how structure dictates stability.
| Compound Class | Specific Example | Primary Decomposition Mechanism | Key Insight | |
| Simple Alkyl | 3,5-Dimethylpyrazole | ~107 (MP) / 218 (BP) | Evaporation/Sublimation | High volatility masks decomposition; requires sealed pans for stability data [9, 20]. |
| Drug Active | Celecoxib | 352 | Substituent Cleavage ( | High thermal stability due to extensive conjugation and H-bonding [2, 7]. |
| Energetic | 3,4,5-Trinitropyrazole | ~226 | Nitro Group Scission ( | Multiple nitro groups lower |
| Polymer | Poly(pyrazole-methacrylate) | 216–243 | Side-chain scission | Polymer backbone often degrades simultaneously with the pendant pyrazole [3]. |
Kinetic Analysis: Predicting Shelf-Life
Single-heating-rate TGA (
The Kinetic Logic
We assume the rate of degradation follows:
Recommended Models
-
Kissinger Method: Uses the peak temperature (
) shift with heating rate ( ). Good for a quick estimation of but assumes a single-step reaction mechanism (often invalid for complex pyrazoles). -
Flynn-Wall-Ozawa (FWO) / Kissinger-Akahira-Sunose (KAS): These integral methods do not assume a mechanism. They plot
vs for specific conversion levels (e.g., ).-
Insight: If
varies significantly with , the degradation involves multiple competing steps (e.g., simultaneous desolvation and ring opening).
-
Kinetic Workflow Diagram
The following diagram details the computational path from raw TGA data to stability prediction.
Caption: Workflow for determining kinetic parameters (
References
-
Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles and pyrazoles.[4] ResearchGate.[5] Link
-
Wassel, A. R., et al. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC).[1][2][6] Biomedical Journal of Scientific & Technical Research. Link
-
Kurt, A., & Koca, M. (2022). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer. PubMed. Link
- Glass, B. D., et al. (2004). Thermal studies of the interaction of sulphamethoxazole with trimethoprim. Journal of Thermal Analysis and Calorimetry.
-
Silva, M. A., et al. (2007). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. ResearchGate.[5] Link
-
Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.[5] Link
-
NIST Chemistry WebBook. 3,5-Dimethylpyrazole Phase change data. NIST.[7] Link
-
Sigma-Aldrich. 3,5-Dimethylpyrazole Product Specification and Stability.Link
Sources
Methodological & Application
Cycloaddition reactions involving trifluoromethylated pyrazoles
Abstract
The incorporation of trifluoromethyl (
Mechanistic Foundations & The Fluorine Effect
The Electronic Challenge
The
-
Dipole Reactivity: In 1,3-dipolar cycloadditions, the
group on the dipole (e.g., ) reduces the nucleophilicity of the terminal carbon, often requiring activated dipolarophiles or elevated temperatures compared to non-fluorinated analogs. -
Regioselectivity: The polarization of the dipole directs regioselectivity. In the reaction of
-diazomethane with terminal alkynes, the formation of the 3-trifluoromethylpyrazole isomer is favored. This is driven by the alignment of the dipole's termini with the dipolarophile to minimize steric repulsion and maximize orbital overlap.
Decision Matrix: Selecting the Right Pathway
Researchers must choose a protocol based on the desired substitution pattern and safety constraints.
Figure 1: Strategic decision tree for selecting the optimal cycloaddition pathway based on target scaffold requirements.
Protocol A: The TFASH Method (Safe In Situ Diazo Generation)
Rationale: Direct handling of 2,2,2-trifluorodiazoethane (
Target Product: 3-(Trifluoromethyl)-1H-pyrazoles.
Materials
-
Precursor: Trifluoroacetaldehyde
-triftosylhydrazone (TFASH) or -tosylhydrazone. -
Dipolarophile: Terminal or internal alkyne (1.0 equiv).
-
Base:
(2.0 equiv) or KOH. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Equipment: Sealed pressure tube or reflux condenser setup.
Step-by-Step Procedure
-
Setup: In a glovebox or well-ventilated fume hood, charge a 15 mL pressure tube with the Alkyne (0.5 mmol, 1.0 equiv), TFASH (0.6 mmol, 1.2 equiv), and
(1.0 mmol, 2.0 equiv). -
Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). The concentration is critical; dilute conditions (0.1–0.2 M) prevent dipole oligomerization.
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours.
-
Note: The base triggers the Bamford-Stevens type decomposition of TFASH to generate
, which immediately engages in [3+2] cycloaddition.
-
-
Workup: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and wash with water (
) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Process Parameter (CPP): Temperature control is vital. Below 80 °C, diazo generation is sluggish; above 120 °C, the diazo species may decompose non-productively.
Protocol B: Nitrile Imine Cycloaddition (Regioselective)
Rationale: For synthesizing fully substituted pyrazoles (e.g., 1-aryl-3-trifluoromethyl-5-substituted), the nitrile imine pathway is superior. It proceeds via a hydrazonoyl halide precursor.[4][5]
Target Product: 1,3,5-Trisubstituted Pyrazoles.
Materials
-
Precursor: Trifluoroacetohydrazonoyl bromide (prepared from trifluoroacetaldehyde and hydrazine, followed by bromination).
-
Dipolarophile: Enone, acrylate, or alkyne.[6]
-
Base: Triethylamine (
) or Silver Carbonate ( ). -
Oxidant (if using alkene):
or DDQ (for aromatization).
Step-by-Step Procedure
-
Dipole Generation: Dissolve Trifluoroacetohydrazonoyl bromide (1.0 equiv) and the dipolarophile (1.2 equiv) in Toluene or THF.
-
Cycloaddition: Add
(1.5 equiv) dropwise at RT. -
Reflux: Stir at reflux (or RT depending on substrate reactivity) for 4–8 hours.
-
Checkpoint: TLC should show disappearance of the hydrazonoyl bromide.
-
-
Aromatization (If using alkenes): If an alkene/enone was used, the product is a pyrazoline . To convert to pyrazole:
-
Add activated
(5.0 equiv) to the reaction mixture. -
Stir at reflux for 2 hours.
-
-
Isolation: Filter through a Celite pad to remove manganese salts. Concentrate and purify via column chromatography.
Mechanistic Pathway & Visualization
Understanding the in situ generation is crucial for troubleshooting low yields.
Figure 2: Mechanistic pathway of the TFASH protocol. The unstable 3H-pyrazole intermediate rapidly tautomerizes via a 1,5-sigmatropic hydrogen shift to the stable aromatic 1H-pyrazole.
Data Summary & Troubleshooting
Table 1: Solvent Effects on Regioselectivity (TFASH Method)
| Solvent | Dielectric Constant ( | Yield (%) | Regioselectivity (3-CF3 : 5-CF3) |
| 1,4-Dioxane | 2.2 | 92 | >98 : 2 |
| Toluene | 2.4 | 85 | 95 : 5 |
| THF | 7.5 | 78 | 90 : 10 |
| DMF | 36.7 | 45 | 60 : 40 |
Insight: Non-polar solvents favor the concerted [3+2] mechanism, enhancing regioselectivity. Highly polar solvents (DMF) may stabilize zwitterionic intermediates, eroding selectivity.
Troubleshooting Guide:
-
Problem: Low conversion of TFASH.
-
Solution: Ensure anhydrous conditions. Water quenches the diazo intermediate to form trifluoroethanol derivatives.
-
-
Problem: Regioisomer mixtures.
-
Solution: Switch to a bulkier base or lower the temperature (if reactivity permits) to prioritize the steric control of the transition state.
-
References
-
Wang, H., Ning, Y., Sun, Y., Sivaguru, P., & Bi, X. (2020).[8][14] Cycloaddition of Trifluoroacetaldehyde N-Triftosylhydrazone (TFHZ-Tfs) with Alkynes for Synthesizing 3-Trifluoromethylpyrazoles.[14][15] Organic Letters, 22(5), 2012–2016. [Link]
-
Ma, J.-A., et al. (2022).[14][16] Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones.[5][16][17] Organic Letters, 24(13), 2625–2630. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloaddition of Trifluoroacetaldehyde N-Triftosylhydrazone (TFHZ-Tfs) with Alkynes for Synthesizing 3-Trifluoromethylpyrazoles [organic-chemistry.org]
- 9. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wcu.edu [wcu.edu]
- 13. The [3+2] annulation of in situ formed trifluorodiazoethane with 4-nitroisoxazoles: access to trifluoromethylpyrazolo[3,4-d]isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: 1-Butyl-3-(trifluoromethyl)pyrazole as a Strategic Scaffold in Bioactive Compound Synthesis
[1]
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity. 1-Butyl-3-(trifluoromethyl)pyrazole represents a privileged intermediate where the trifluoromethyl (
This guide addresses the primary challenge in utilizing this scaffold: Regiocontrol . Synthesizing 3-(trifluoromethyl)pyrazoles often yields mixtures of 1,3- and 1,5-isomers.[1] We present a validated protocol for the regioselective synthesis of the 1,3-isomer and its downstream functionalization into bioactive libraries (COX-2 inhibitors, kinase inhibitors, and SDHI fungicides).
Chemical Profile & Strategic Value[1][2]
Physicochemical Properties
The 1-butyl-3-(trifluoromethyl)pyrazole moiety offers a unique "Push-Pull" electronic profile.[1] The electron-rich pyrazole ring is modulated by the strong electron-withdrawing
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1] | |
| LogP (Predicted) | ~2.9 - 3.2 | High lipophilicity aids in crossing the Blood-Brain Barrier (BBB) or penetrating waxy plant cuticles.[1] |
| Electronic Effect | Deactivates the ring slightly, making C4-H activation selective. | |
| Metabolic Stability | High | The |
Structural Bioisosterism
In bioactive ligands, this scaffold often replaces:
Critical Synthesis Protocol: The Regioselectivity Challenge
The synthesis of
To ensure high purity of the bioactive 1-butyl-3-(trifluoromethyl)pyrazole (Target A), we recommend a Cyclocondensation Route over direct alkylation.[1]
Diagram 1: Regioselective Synthesis Pathways
This diagram illustrates the mechanistic divergence between thermodynamic and kinetic control.
Figure 1: Route B is the preferred pathway. Using the hydrazine salt slows the reaction, allowing the nucleophile to attack the less hindered carbonyl (C4 position relative to CF3), favoring the 1,3-isomer.
Protocol A: Regioselective Cyclocondensation
Objective: Synthesis of 1-butyl-3-(trifluoromethyl)pyrazole with >95:5 regioselectivity.
Materials:
-
4,4,4-Trifluoro-1-butane-1,3-dione (1.0 eq)[1]
-
Butylhydrazine Hydrochloride (1.1 eq)
-
Ethanol (Absolute)
-
Reflux condenser[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4,4,4-Trifluoro-1-butane-1,3-dione (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Add Butylhydrazine Hydrochloride (11 mmol) in a single portion. Note: Do not add base yet.[1] The acidic environment suppresses the highly nucleophilic free hydrazine species that leads to the 1,5-isomer.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] -
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine.[1]
-
Purification: The crude oil is often sufficiently pure.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexane).[1] The 1,3-isomer typically elutes after the 1,5-isomer due to higher polarity (dipole alignment).[1]
Self-Validation Check:
Downstream Application: Bioactive Functionalization
Once the scaffold is secured, the C4 position is the primary vector for diversification. The electron-withdrawing nature of the
Diagram 2: Functionalization Workflow
From Scaffold to Drug Candidate.
Figure 2: Divergent synthesis from the brominated intermediate allows access to both biaryl systems (common in kinase inhibitors) and carboxamides (common in SDHI fungicides).[1]
Protocol B: C4-Bromination (Precursor for Coupling)
Rationale: Bromine is preferred over iodine for cost and stability, and over chlorine for reactivity in subsequent Pd-catalyzed couplings.[1]
-
Dissolution: Dissolve 1-butyl-3-(trifluoromethyl)pyrazole (5 mmol) in DMF (10 mL).
-
Reagent: Add N-Bromosuccinimide (NBS) (5.5 mmol) slowly at
. -
Reaction: Stir at room temperature for 12 hours. The electron-poor ring requires longer reaction times than standard pyrazoles.[1]
-
Quench: Pour into ice water. The product usually precipitates as a solid or heavy oil.[1]
-
Yield Expectation: >85%.
Case Study Applications
Agrochemicals (SDHI Fungicides)
The 1-butyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid motif is a direct analog of the commercial fungicide Penthiopyrad .[1]
-
Mechanism: The lipophilic butyl tail mimics the hydrophobic pocket of the succinate dehydrogenase enzyme, while the amide linker (formed from the C4-acid) binds to the active site.
-
Synthesis: Carbonylation of the 4-bromo intermediate (Protocol B) followed by amide coupling with an aniline.[1][2]
COX-2 Inhibitors
While Celecoxib uses a 1-phenyl-3-(trifluoromethyl)pyrazole core, replacing the phenyl ring with a butyl chain (using our protocol) creates "Hybrid" inhibitors.[1]
-
Advantage: Eliminates the toxicophore potential of the sulfonamide-phenyl group found in some COXibs, potentially reducing allergic reactions while maintaining COX-2 selectivity via the
steric gate.[1]
Safety & Handling
-
Hazards: 1-Butyl-3-(trifluoromethyl)pyrazole is classified as an Irritant (H315, H319, H335).[1]
-
Fluorine Safety: While the
group is chemically stable, combustion can release HF. Use standard fume hood protocols. -
Hydrazine Warning: Butylhydrazine is toxic.[1] Handle the hydrochloride salt to minimize vapor exposure.[1]
References
-
Regioselectivity in Pyrazole Synthesis
-
Fluorine in Medicinal Chemistry
-
Synthesis of 3-(Trifluoromethyl)
-
Bioactive Applications (COX-2)
-
Agrochemical Intermediates
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
Preamble: The Analytical Imperative for Pyrazole Derivatives
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The precise structural elucidation and purity assessment of these heterocyclic compounds are paramount for ensuring their safety, efficacy, and reproducibility in research, development, and quality control. This document provides a comprehensive guide to the principal analytical techniques for the characterization of pyrazole derivatives, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including pyrazole derivatives. It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the connectivity of atoms.
The Pyrazole Conundrum: Annular Tautomerism
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This can lead to signal averaging or the presence of multiple species in the NMR spectrum, often complicating interpretation.[1]
Expert Insight: The rate of this tautomeric exchange is solvent and temperature-dependent. In solvents like DMSO-d₆, which can form strong hydrogen bonds, the exchange is often slowed, allowing for the observation of distinct signals for both tautomers. Conversely, in non-polar solvents like CDCl₃, the exchange may be rapid on the NMR timescale, resulting in averaged signals. Understanding this phenomenon is critical to avoid misinterpretation of the spectra.
Protocol: Comprehensive NMR Analysis of a Novel Pyrazole Derivative
This protocol outlines a systematic approach to elucidate the structure of a newly synthesized pyrazole derivative.
1.2.1. Sample Preparation
-
Mass Requirement: For a standard ¹H NMR, 5-25 mg of the compound is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[2] DMSO-d₆ is often a good starting point for pyrazole derivatives due to its ability to dissolve a wide range of organic compounds and slow down N-H exchange.
-
Procedure:
-
Accurately weigh the pyrazole derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean NMR tube to remove any particulate matter.[3]
-
1.2.2. ¹H NMR Spectroscopy
-
Objective: To determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).
-
Experimental Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, adjusted based on sample concentration.
-
-
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons on the pyrazole ring typically resonate between 6.0 and 8.5 ppm. The N-H proton, if observable, often appears as a broad singlet at a higher chemical shift (10-14 ppm).[1]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms. The n+1 rule is a useful starting point for first-order spectra.
-
1.2.3. D₂O Exchange
-
Objective: To identify exchangeable protons, such as N-H.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.[1]
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.
-
1.2.4. ¹³C NMR Spectroscopy
-
Objective: To determine the number of different carbon environments.
-
Experimental Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Interpretation: Each unique carbon atom will typically give rise to a single peak. The chemical shifts of pyrazole ring carbons are influenced by the substituents.
1.2.5. 2D NMR Experiments (COSY and HSQC)
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[1] This is invaluable for assigning carbon signals.
Self-Validation Check: The structural fragments deduced from ¹H NMR (connectivity from coupling), ¹³C NMR (number of carbons), D₂O exchange (N-H identification), COSY (H-H correlations), and HSQC (C-H correlations) must all be consistent with the proposed molecular structure.
Section 2: Mass Spectrometry (MS) - Deconstructing the Molecule
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecular structure.
Ionization Techniques and Fragmentation
Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to extensive fragmentation. This fragmentation is often predictable and provides a "fingerprint" of the molecule. The fragmentation of pyrazoles is highly dependent on the nature and position of substituents.[4] Common fragmentation pathways for the pyrazole ring itself include the loss of HCN and N₂.[5]
Expert Insight: For pyrazole derivatives that are thermally labile or do not show a clear molecular ion peak with EI, "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable. These methods typically produce a prominent protonated molecule ([M+H]⁺) or other adduct ions, simplifying the determination of the molecular weight.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Determination
-
Objective: To determine the exact mass of the molecular ion and, from that, the elemental composition.
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation (ESI-TOF Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (typically <5 ppm).
-
The correct formula must be consistent with the structure determined by NMR and other techniques.
-
| Technique | Information Obtained | Typical Use Case for Pyrazoles |
| EI-MS | Molecular Ion (if stable), Fragmentation Pattern | Structural elucidation of volatile and stable derivatives. |
| ESI-MS | Molecular Weight (from [M+H]⁺ or [M-H]⁻) | Confirmation of molecular weight for a wide range of pyrazole derivatives, including polar and non-volatile compounds. |
| HRMS (e.g., ESI-TOF) | Exact Mass, Elemental Composition | Unambiguous determination of the molecular formula. |
Section 3: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification
HPLC is the workhorse for assessing the purity of pyrazole derivatives and for quantifying them in various matrices.[6]
Method Development Strategy
The goal of HPLC method development is to achieve adequate separation of the main compound from any impurities, degradation products, or other components in the sample.[7][8][9] Reversed-phase HPLC is the most common mode for the analysis of pyrazole derivatives.[10]
Expert Insight: The pH of the mobile phase is a critical parameter. Since pyrazoles contain basic nitrogen atoms, their retention can be significantly affected by pH. Adjusting the pH to suppress the ionization of the analyte can lead to sharper peaks and more reproducible retention times.[11]
Protocol: Purity Assessment by Reversed-Phase HPLC
-
Objective: To separate the target pyrazole derivative from potential impurities and determine its purity.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes. This "scouting gradient" helps to elute all components and determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30 °C.
-
Detector: UV-Vis or Photodiode Array (PDA) detector. Set the wavelength to the λmax of the pyrazole derivative for maximum sensitivity.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of approximately 0.5 mg/mL.[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Self-Validation Check: For a robust method, perform a forced degradation study (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure that the method can separate the main peak from any degradation products.
Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Characteristic Vibrations of Pyrazoles
The IR spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. Some key vibrations include:
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.
-
C-H Stretch (Aromatic): Typically observed above 3000 cm⁻¹.
-
C=N and C=C Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: An intense band around 1290 cm⁻¹ can be indicative of the pyrazole ring.[13]
Expert Insight: While FT-IR is excellent for confirming the presence of key functional groups, it is generally not sufficient for unambiguous structure determination on its own. It is best used in conjunction with NMR and MS.
Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Objective: To obtain an infrared spectrum of a solid or liquid pyrazole derivative.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Section 5: X-Ray Crystallography - The Definitive Structure
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[14][15]
When to Use X-Ray Crystallography
This technique is employed when:
-
An unambiguous structural proof is required, especially for complex molecules or when NMR data is ambiguous.
-
The absolute stereochemistry of a chiral center needs to be determined.
-
Information about the packing of molecules in the solid state is desired.
Protocol: Growing Diffraction-Quality Crystals
-
Objective: To obtain single crystals suitable for X-ray diffraction analysis.
-
General Principle: The pyrazole derivative is dissolved in a suitable solvent at an elevated temperature, and the solution is allowed to cool slowly and undisturbed.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble. Leave the container partially open to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Expert Insight: Crystal growing is often a process of trial and error. Experiment with different solvents, solvent mixtures, and temperatures. Patience is key.
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Development Protocol. Retrieved from [Link]
- Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. John Wiley & Sons.
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
- Kumar, A., et al. (2023).
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
Results in Chemistry. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. asianjpr.com [asianjpr.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1-Butyl-3-(trifluoromethyl)pyrazole in the synthesis of electroluminescent materials
Application Note: High-Efficiency Blue Emitter Synthesis Using 1-Butyl-3-(trifluoromethyl)pyrazole
Topic: Strategic utilization of 1-Butyl-3-(trifluoromethyl)pyrazole as a core scaffold for solubility-enhanced, blue-shifted phosphorescent Iridium(III) complexes in Solution-Processed OLEDs.
Part 1: Executive Summary & Rationale
The Challenge: Standard blue phosphorescent emitters (e.g., FIrpic) often suffer from poor solubility in non-polar solvents, limiting their application in low-cost, large-area solution-processed OLEDs (inkjet printing, spin-coating). Furthermore, achieving deep-blue emission requires aggressive electronic tuning to widen the HOMO-LUMO gap.
The Solution: 1-Butyl-3-(trifluoromethyl)pyrazole (CAS: 1426958-36-2) serves as a dual-function building block.
-
Electronic Tuning (Color): The trifluoromethyl (-CF₃) group at the C3 position is a strong electron-withdrawing group (EWG). When incorporated into an Iridium ligand, it stabilizes the HOMO level, widening the bandgap and driving emission toward the deep blue.
-
Morphological Control (Processability): The N1-butyl chain provides steric bulk and entropy, disrupting π-π stacking. This significantly enhances solubility in aromatic solvents (toluene, chlorobenzene) and prevents aggregation-induced quenching in the solid state.
Part 2: Chemical Architecture & Mechanism
The target ligand synthesized from this precursor is 1-butyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (bptfppz) . This forms a cyclometalated C^N ligand system.[1][2]
DOT Diagram: Ligand Design & Electronic Effect
Caption: Synthesis pathway and functional role of substituents in the target Iridium complex.
Part 3: Experimental Protocols
Protocol A: Ligand Synthesis (Direct C5-Arylation)
Objective: Functionalize the C5 position of the pyrazole ring with a phenyl group to create the chelating site.
Reagents:
-
1-Butyl-3-(trifluoromethyl)pyrazole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[3]
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[3]
-
Pivalic Acid (PivOH, 30 mol%) – Critical additive for C-H activation selectivity.
-
Solvent: DMAc (Dimethylacetamide), anhydrous.
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube, combine the pyrazole precursor, iodobenzene, K₂CO₃, and PivOH.
-
Catalyst Addition: Add Pd(OAc)₂ and PPh₃ under an Argon counter-flow.
-
Solvation: Add degassed DMAc (0.2 M concentration relative to pyrazole).
-
Reaction: Seal and heat to 110°C for 16 hours . The solution should turn dark brown.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMAc). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1).
-
Target Product: 1-butyl-5-phenyl-3-(trifluoromethyl)pyrazole.
-
Yield Expectation: 75-85%.
-
Protocol B: Iridium Complex Synthesis (The "Non-Chlorine" Route)
Objective: Synthesize the heteroleptic complex Ir(bptfppz)₂(pic) (where pic = picolinate). Note: We use the standard dimer method but optimized for fluorinated ligands.
Step 1: Dimer Formation
-
Mix IrCl₃·3H₂O (1.0 equiv) and Ligand (bptfppz) (2.2 equiv) in a 3:1 mixture of 2-Ethoxyethanol/Water.
-
Reflux at 110°C for 24 hours under Nitrogen.
-
Cool and add water. The yellow/green precipitate is the chloro-bridged dimer: [Ir(bptfppz)₂Cl]₂ .
-
Filter, wash with water and methanol. Dry in vacuum.
Step 2: Ancillary Ligand Exchange
-
Suspend the Dimer (1.0 equiv) in 2-Ethoxyethanol.
-
Add Picolinic acid (2.5 equiv) and Sodium Carbonate (Na₂CO₃, 10 equiv).
-
Reflux at 120°C for 12 hours .
-
Purification (Critical): The fluorinated complex is soluble in non-polar solvents.
-
Evaporate solvent.[4] Dissolve residue in CH₂Cl₂.
-
Pass through a short silica plug to remove ionic impurities.
-
Recrystallize from CH₂Cl₂/Hexane.
-
Part 4: Data & Characterization Targets
Table 1: Expected Photophysical Properties
| Parameter | Value (Approx.) | Note |
| Emission Max ( | 460–475 nm | Sky-Blue emission due to CF₃ effect. |
| Quantum Yield ( | > 0.85 | High efficiency due to rigid cyclometalation. |
| HOMO Level | -6.1 eV | Deepened by CF₃, improving oxidative stability. |
| Solubility (Toluene) | > 20 mg/mL | Enabled by N-Butyl chain (Standard Ir(ppy)₃ is <2 mg/mL). |
| T₀ (Sublimation) | 280°C | Stable enough for vacuum, but optimized for solution. |
Part 5: Device Fabrication (Solution Processed)
Architecture: ITO / PEDOT:PSS (40nm) / TFB (20nm) / EML: Host + 10% Ir-Complex (40nm) / TPBi (40nm) / LiF / Al
Fabrication Workflow:
-
Hole Injection: Spin-coat PEDOT:PSS on cleaned ITO. Bake 150°C/15min.
-
Hole Transport: Spin-coat TFB (from toluene). Bake 180°C/60min (Crosslinking step).
-
Emissive Layer (EML):
-
Ink Formulation: Dissolve Host (e.g., mCP or PVK) and Ir(bptfppz)₂(pic) in Chlorobenzene. Total conc: 15 mg/mL.
-
Deposition: Spin at 2000 rpm. Bake 100°C/10min.
-
-
Electron Transport: Vacuum deposit TPBi, LiF, and Al.
DOT Diagram: Device Stack
Caption: Hybrid solution-process/vacuum OLED stack utilizing the soluble butyl-substituted emitter.
Part 6: Expert Tips & Troubleshooting
-
Regioselectivity of Arylation: In Protocol A, if you observe the formation of the C4-arylated byproduct, increase the steric bulk of the carboxylic acid additive (switch PivOH to Mesitylenecarboxylic acid). The C5 position is electronically favored but C4 is reactive if the catalyst is too aggressive.
-
Water Management: The trifluoromethyl group makes the pyrazole ring electron-deficient, increasing the acidity of the C5-proton. Ensure the reaction is strictly anhydrous to prevent protonation/deactivation of the Pd-intermediate.
-
Dimer Cleavage: If the bridge-splitting with picolinic acid (Protocol B, Step 2) is sluggish, use 2-ethoxyethanol/glycerol mixture. The higher boiling point of glycerol drives the reaction to completion.
References
-
Niu, Z.-G., et al. (2018). "Tunable Emission Color of Iridium(III) Complexes with Phenylpyrazole Derivatives as the Main Ligands for Organic Light-Emitting Diodes." Organometallics. Link
- Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Carboxylate-Assisted Palladium-Catalyzed Direct Arylation of Heteroarenes." Chemistry Letters.
- Tao, Y., et al. (2011). "Solution-Processible Phosphorescent Iridium Complexes." Chemical Society Reviews. (Context for alkyl chain solubility enhancement).
-
Sigma-Aldrich/Merck. "Product Specification: 1-Butyl-3-(trifluoromethyl)pyrazole." CAS: 1426958-36-2.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl)-1H-pyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
Application Note: Advanced Click Chemistry Strategies for Pyrazole Scaffold Functionalization
Abstract & Strategic Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (Celecoxib). Integrating Click Chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with pyrazole derivatives offers a powerful route for:
-
Fragment-Based Drug Discovery (FBDD): Rapidly generating libraries of pyrazole-triazole hybrids to explore Structure-Activity Relationships (SAR).
-
Bioisosteric Replacement: Using the 1,2,3-triazole moiety as a stable, metabolically robust replacement for amide or ester linkers within pyrazole drugs.
-
PROTAC Synthesis: Efficiently conjugating pyrazole-based Warheads (target protein binders) to E3 ligase ligands via variable-length linkers.
This guide addresses the specific chemical challenges of working with nitrogen-rich heterocycles and provides optimized protocols for high-yield conjugation.
Technical Challenges: The "Copper Sponge" Effect
The Problem: Pyrazoles possess sp2-hybridized nitrogen atoms capable of coordinating with transition metals. In standard CuAAC reactions, the pyrazole scaffold can act as a competitive ligand, chelating the Cu(I) catalyst. This leads to:
-
Catalyst Poisoning: Reduction in the effective concentration of the active Cu-acetylide species.
-
Sluggish Kinetics: Incomplete conversion requiring excess copper, which complicates purification.
-
Oxidative Damage: Unstabilized Cu(I) is prone to oxidation to Cu(II), promoting the formation of reactive oxygen species (ROS) that can degrade sensitive functional groups.
The Solution: The use of accelerating ligands, specifically THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA , is mandatory for pyrazole functionalization. These ligands bind Cu(I) with higher affinity than the pyrazole nitrogen but leave the coordination site open for the alkyne, protecting the catalyst from oxidation and preventing "scaffold interference."
Diagram 1: Ligand-Protected Catalysis vs. Pyrazole Interference
Caption: Comparative pathway showing how pyrazoles sequester Cu(I) (Red) versus THPTA-mediated protection (Blue).
Protocol A: Synthesis of Pyrazole-Triazole Hybrids (Library Scale)
This protocol is optimized for synthesizing a library of 1,4-disubstituted 1,2,3-triazoles where the pyrazole acts as the alkyne-bearing scaffold.
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
| Component | Stock Conc. | Solvent | Role |
| Pyrazole-Alkyne | 100 mM | DMSO | Scaffold (Substrate A) |
| Azide Library | 100 mM | DMSO | Diversity Element (Substrate B) |
| CuSO₄[1][2][3][4] · 5H₂O | 20 mM | Water | Pre-catalyst |
| THPTA Ligand | 50 mM | Water | Critical: Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM | Water | Reducing Agent (Freshly prep) |
| Buffer | 100 mM | Phosphate (pH 7) | Reaction Medium |
Step-by-Step Procedure
-
Ligand Pre-Complexation (Essential):
-
In a master mix tube, combine the CuSO₄ solution and THPTA solution in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL THPTA).
-
Why: This ensures all copper is bound by the ligand before it encounters the pyrazole, preventing non-productive chelation.
-
Incubate for 5 minutes. The solution should remain clear blue.
-
-
Reaction Assembly:
-
Into a 96-well plate or reaction vial, add:
-
500 µL Buffer (or tBuOH/Water 1:1 for solubility).
-
10 µL Pyrazole-Alkyne (1.0 eq, final 2 mM).
-
10 µL Azide (1.0 - 1.2 eq).
-
20 µL Pre-complexed Cu-THPTA (0.04 eq / 4 mol%).
-
10 µL Sodium Ascorbate (0.1 eq / 10 mol%).
-
-
-
Incubation:
-
Seal and shake at Room Temperature (RT) for 1–2 hours.
-
Visual Check: If the solution turns yellow/brown, oxidation has occurred. Add more ascorbate. If precipitate forms, add DMSO.
-
-
Workup:
-
For Biological Assay: Direct dilution is often possible if THPTA was used, as it sequesters copper cytotoxicity.
-
For Purification: Dilute with EtOAc, wash with 5% NH₄OH (removes Copper), then Brine. Dry over Na₂SO₄.
-
-
Validation:
-
TLC: Disappearance of alkyne spot.
-
LC-MS: Look for Mass [M+H] = (Pyrazole + Azide).
-
NMR: Characteristic Triazole C-H singlet appears at ~8.0 ppm.
-
Protocol B: PROTAC Assembly via Click Chemistry[4][7]
Constructing a PROTAC (Proteolysis Targeting Chimera) often involves linking a Pyrazole-based kinase inhibitor to a Thalidomide derivative (Cereblon binder).
Diagram 2: PROTAC Assembly Workflow
Caption: Modular assembly of PROTACs. The Pyrazole warhead is "clicked" to the pre-assembled E3-Linker moiety.
Optimized PROTAC Click Protocol
Context: PROTACs are high-molecular-weight (>800 Da) and often suffer from solubility issues.
-
Solvent System: Use DMSO:tBuOH:Water (4:1:1) . High DMSO content is required to keep the hydrophobic PROTAC components in solution during the reaction.
-
Stoichiometry: Use a slight excess (1.1 eq) of the cheaper component (usually the linker-azide) to ensure complete consumption of the valuable pyrazole warhead.
-
Catalyst Loading: Increase Cu-THPTA loading to 10 mol% due to the steric bulk of the reagents.
-
Purification:
-
Precipitate the crude PROTAC by adding the reaction mixture dropwise into cold Diethyl Ether.
-
Centrifuge to pellet the product.
-
Purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).
-
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5][1][6][7] Chemical Reviews, 108(8), 2952–3015.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Eslavath, H., et al. (2025).[8] Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents.[8][9][10] Arkivoc, 2025(5).[8]
-
Nalawade, P. P., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 22-38.
-
BroadPharm. (n.d.). Click Chemistry Protocols: THPTA vs TBTA.[1][2][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Managing Byproducts in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of reaction byproducts. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often plagued by issues of regioselectivity and the formation of unwanted side products.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis, particularly in the Knorr synthesis?
A1: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method.[3][4][5] However, it is susceptible to the formation of several key byproducts:
-
Regioisomers: This is the most prevalent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3][6][7] The nucleophilic nitrogen of the hydrazine can attack either of the two distinct carbonyl carbons, leading to a mixture of two constitutional isomers that can be challenging to separate.[2]
-
Pyrazoline Intermediates: Incomplete aromatization or oxidation can result in the presence of pyrazoline byproducts.[3] This is more common when the reaction conditions are not optimized for the final dehydration/oxidation step.
-
Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[3][8] Di-addition of hydrazine to the dicarbonyl compound is also a possibility.[3][9]
-
Byproducts from Starting Material Impurities: Impurities in the 1,3-dicarbonyl starting material can lead to the formation of unexpected pyrazole derivatives. For instance, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole if the starting 2-methyl-3-oxobutanal contains 3-oxopentanal.[10]
Q2: How can I identify the specific byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification:
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step to assess the complexity of your reaction mixture, indicating the presence of multiple components.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of duplicate sets of peaks for the desired product is a strong indicator of regioisomer formation.[1][3]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the byproducts and, in many cases, their fragmentation patterns can help in deducing their structures.
Q3: What are the key factors influencing the formation of regioisomers?
A3: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several factors:[11]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can make a carbonyl carbon more susceptible to nucleophilic attack.[11]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[11]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[11] Acid catalysis can facilitate both the initial imine formation and the subsequent cyclization.[12]
-
Solvent Choice: The polarity of the solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity compared to more common solvents like ethanol.[11]
-
Temperature: Reaction temperature can be a critical parameter in controlling the kinetic versus thermodynamic product distribution.[11][13]
Troubleshooting Guides
Issue 1: My reaction produces a mixture of regioisomers.
Symptoms:
-
NMR spectra show two distinct sets of peaks for the pyrazole product.
-
Multiple spots with similar Rf values are observed on TLC.[3]
-
The isolated product has a broad melting point range.[3]
Causality: The use of an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine without sufficient electronic or steric bias to direct the initial nucleophilic attack to a single carbonyl group.[2][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing regioisomer formation.
Detailed Solutions:
-
Modify Reaction Conditions:
-
Temperature Control: Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.[11][13]
-
Solvent Screening: If using a standard solvent like ethanol, switch to a fluorinated alcohol such as HFIP, which has been demonstrated to enhance regioselectivity.[11]
-
pH Adjustment: Investigate the effect of adding a catalytic amount of acid (e.g., acetic acid) or base. The protonation state of the reactants can significantly influence the reaction pathway.[11]
-
-
Employ Alternative Reagents:
-
Dicarbonyl Surrogates: The use of β-enaminones or α-oxoketene N,S-acetals as surrogates for 1,3-dicarbonyls can provide excellent control over regioselectivity by pre-defining the reactivity of the electrophilic centers.[11]
-
1,3-Dipolar Cycloadditions: This alternative synthetic route, involving the reaction of a diazo compound with an alkyne or alkene, offers a different pathway to the pyrazole core and can provide high regioselectivity.[6][11]
-
-
Post-Synthesis Purification:
-
Flash Column Chromatography: This is often the go-to method for separating isomers with different polarities. Careful optimization of the solvent system is key.[1][14][15]
-
Crystallization via Salt Formation: If the isomers have different basicities, they can sometimes be separated by forming an acid addition salt with an inorganic (e.g., sulfuric acid) or organic acid.[10][14][16] One isomer's salt may crystallize preferentially.
-
Issue 2: The reaction is incomplete, leaving starting material and/or pyrazoline intermediates.
Symptoms:
-
TLC shows a spot corresponding to the starting 1,3-dicarbonyl or chalcone.[17]
-
NMR and MS data indicate the presence of a partially saturated pyrazoline ring.
Causality: Insufficient reaction time, inadequate temperature, or inefficient catalysis for the cyclization and subsequent aromatization steps.
Solutions:
-
Increase Reaction Time and/or Temperature: For conventional heating, ensure the reaction has proceeded for a sufficient duration (sometimes several hours).[17] Monitoring by TLC is crucial.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and often improve yields by efficiently driving the reaction to completion.[17]
-
Optimize Catalyst: Ensure the appropriate amount and type of acid or base catalyst is being used to facilitate the dehydration/aromatization step.[17]
Issue 3: The final product is highly colored (yellow/red), indicating impurities.
Symptoms:
-
The isolated product is a non-white solid or oil.
-
The reaction mixture itself is intensely colored.[8]
Causality: Side reactions of the hydrazine starting material are a common cause of colored impurities.[3][8] Hydrazines can be sensitive to air oxidation and can undergo self-condensation or decomposition, especially at elevated temperatures.
Solutions:
-
Use High-Purity Hydrazine: Ensure the hydrazine reagent is of high quality and has been stored properly.
-
Run Under Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification:
-
Recrystallization: This is often effective for removing colored impurities from a solid product.
-
Silica Plug/Column Chromatography: Passing the crude product through a short plug of silica gel, washing with a non-polar solvent (like toluene or hexanes) to remove colored impurities before eluting the product with a more polar solvent, can be very effective.[8]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can sometimes remove colored impurities.
-
Experimental Protocols & Data
Protocol 1: Enhanced Regioselectivity using a Fluorinated Solvent
This protocol is adapted from methodologies that demonstrate improved regioselectivity in the Knorr synthesis.[11]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask with a magnetic stirrer.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Protocol 2: Purification of Pyrazole Isomers by Crystallization via Salt Formation
This is a general method based on patented procedures for pyrazole purification.[10][16]
Materials:
-
Crude mixture of pyrazole isomers
-
Suitable organic solvent (e.g., ethanol, isopropanol, or acetone)
-
Inorganic mineral acid (e.g., sulfuric acid) or an organic acid
Procedure:
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent.
-
Add at least an equimolar amount of the chosen acid to the solution.
-
Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.
-
Collect the crystals by filtration.
-
The free-base pyrazole can be recovered by neutralizing the salt with a suitable base and extracting it into an organic solvent.
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Temperature (°C) | Regioisomeric Ratio | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 25 | ~50:50 | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide (acidic) | 25 | 98:2 | [6] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 25 | Varies | [11] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | 25 | Significantly Improved Selectivity | [11] |
Mechanistic Visualization
The formation of regioisomers in the Knorr pyrazole synthesis is dictated by the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.
Caption: Divergent pathways leading to regioisomer formation.
References
-
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Available at: [Link]
-
Elguero, J., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available at: [Link]
-
Ma, J., et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
-
Reddy, L. H., et al. Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
-
Ye, J., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
-
GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
-
PubMed. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
YouTube. synthesis of pyrazoles. Available at: [Link]
-
PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available at: [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]
-
PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
How to improve diastereoselectivity in vinylogous addition reactions
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: VMAR-DIAST-OPT[1]
Welcome to the Vinylogous Addition Support Center. You are likely here because your vinylogous Mukaiyama aldol (VMAR) or Mannich reaction is yielding poor diastereomeric ratios (dr), or you are struggling to control
This guide moves beyond standard textbook mechanisms. We treat the reaction as a tunable system where Lewis Acid (LA) identity , Dienolate Geometry , and Transition State (TS) topology are the control knobs.
📊 Module 1: Diagnostic Logic
Before altering reagents, identify your failure mode using this logic flow.
Figure 1: Diagnostic Decision Tree. Use this flowchart to isolate the variable most likely responsible for your selectivity loss.[1]
🔧 Module 2: Troubleshooting Diastereoselectivity (dr)
Issue: "I am getting a 1:1 mixture of diastereomers."
Root Cause: In defined VMAR systems, low dr is almost always caused by impure silyl dienol ether geometry or reaction temperature violation .[1]
The Fix:
-
Validate Dienolate Geometry: The configuration of the double bond in your silyl dienol ether (
vs ) translates directly to product stereochemistry. -
Temperature Control: Vinylogous additions often have low activation barriers.[1] Running at
often leads to equilibration.[1]-
Action: Cool to
. If conversion stops, switch to a more reactive Lewis Acid (e.g., instead of ) rather than warming up.[1]
-
Issue: "I need the ANTI isomer, but I'm getting SYN."
Root Cause: You are using a Lewis Acid that enforces the wrong Transition State (TS) topology.
The Fix: Switch between Open (Dipole-Minimizing) and Closed (Chelated) transition states.
| Desired Isomer | Recommended System | Mechanism | Key Reagents |
| Anti | Open Transition State | Dipole minimization between aldehyde and dienolate.[1] | |
| Syn | Closed Transition State | Metal bridges the aldehyde and nucleophile oxygen.[1] |
Technical Insight:
In the Denmark protocol (
🔬 Module 3: Advanced Tuning (Mannich & Aqueous Systems)
Vinylogous Mannich Reactions (VMR)
The Challenge: Imines are less electrophilic than aldehydes, often requiring higher temperatures which erode selectivity.[1]
The Solution: Silver-Catalyzed Protocols (
Research by Hoveyda and Snapper has demonstrated that Ag-catalyzed VMR is highly sensitive to ligand sterics and temperature [3].[1]
-
Protocol Tip: If using
-ketoimines, the reaction is often reversible.[1] -
Critical Step: Quench at low temperature (
) with acetic acid/methanol. Warming the reaction mixture before quenching allows for retro-Mannich or equilibration, destroying your dr [3].[1]
Aqueous Conditions (The Kobayashi Protocol)
The Challenge: Traditional Lewis Acids (
🧪 Module 4: Experimental Protocols
Protocol A: High-Selectivity VMAR (Denmark Type)
Best for: Generating anti-diastereomers with high enantiocontrol.[1]
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Reagents: Add Aldehyde (1.0 equiv) and Chiral Phosphoramide Ligand (0.1 equiv) in
. -
Activation: Cool to
. Add (1.1 equiv) dropwise.[1] Caution: Exothermic. -
Addition: Add Silyl Dienol Ether (1.2 equiv) dropwise over 20 minutes.
-
Incubation: Stir at
for 4–6 hours. Do not warm up. -
Quench: Pour rapidly into a vigorously stirring 1:1 mixture of sat.
and sat. solution. (The Fluoride is critical to break the Si-O bond and prevent retro-aldol). -
Analysis: Analyze crude dr via
NMR prior to chromatography.
Protocol B: Ag-Catalyzed Vinylogous Mannich
Best for: Amino-acid derivatives.[1]
-
Catalyst Formation: Mix AgOAc (1-5 mol%) and Chiral Ligand (e.g., amino-acid derived phosphine) in THF.[1] Stir 10 min.
-
Substrate: Add Imine (1.0 equiv).[1] Cool to
or (substrate dependent). -
Nucleophile: Add Siloxyfuran (1.2 equiv).[1]
-
Quench: Add
at reaction temperature.
🧠 Module 5: Mechanistic Visualization[1][4][5]
Understanding the spatial arrangement is critical.[1] The diagram below illustrates why "Open" transition states favor anti products when using
Figure 2: Transition State Topology. Selection of the Lewis Acid dictates the transition state geometry, which in turn inverts the diastereoselectivity.
References
-
Denmark, S. E., Heemstra, J. R., & Beutner, G. L. (2005).[1][3] Catalytic, Enantioselective, Vinylogous Aldol Reactions.[1][3][4][5][6][7][8][9] Angewandte Chemie International Edition.
-
Casiraghi, G., et al. (2011).[1] The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Process.[1] Chemical Reviews.
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Wieland, L. C., Vieira, E. M., Snapper, M. L., & Hoveyda, A. H. (2009).[1] Ag-Catalyzed Diastereo- and Enantioselective Vinylogous Mannich Reactions of
-Ketoimine Esters.[1][10] Journal of the American Chemical Society.[1][11][4]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Kobayashi, S., et al. (2008).[1] Lewis Acid Catalysis in Aqueous Media. Chemical Reviews.
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Technical Support Center: Isolating Pure 1-Butyl-3-(trifluoromethyl)pyrazole
Welcome to the technical support guide for the workup and isolation of 1-Butyl-3-(trifluoromethyl)pyrazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of purifying this fluorinated heterocyclic compound. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, and the successful isolation of pure compounds is paramount for reliable downstream applications.[1][2][3][4]
This guide moves beyond a simple step-by-step protocol, delving into the rationale behind each procedure and offering robust troubleshooting solutions for common challenges you may encounter.
Understanding the Chemistry: Anticipating Challenges
The structure of 1-Butyl-3-(trifluoromethyl)pyrazole presents a unique set of purification challenges. The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, while the N-butyl group increases its nonpolar character.[5][6][7] A likely synthetic route to this compound involves the N-alkylation of 3-(trifluoromethyl)pyrazole with a butyl halide or a similar electrophile.[8][9][10] This reaction can lead to a mixture of regioisomers (alkylation at N1 vs. N2), unreacted starting materials, and potential side products, all of which must be addressed during the workup.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. Where do I even begin the workup?
A1: Start with a simple aqueous workup to remove inorganic salts and highly polar impurities. Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used.[8][11] This will neutralize the acid and facilitate the separation of your organic product into an organic solvent.
Q2: I'm observing two spots on my TLC that I suspect are N1 and N2 isomers. How can I separate them?
A2: The separation of N-alkyl pyrazole regioisomers is a common challenge.[8][9][10] The polarity difference between the 1-butyl and 2-butyl isomers might be subtle. Flash column chromatography is the most effective method for separation.[11][12] You will likely need to experiment with different solvent systems, starting with a nonpolar mobile phase like hexane and gradually increasing the polarity with ethyl acetate. A shallow gradient is often key to achieving good separation.
Q3: During liquid-liquid extraction, I'm getting a persistent emulsion. What should I do?
A3: Emulsions are common when working with heterocyclic compounds. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
Q4: My purified compound is an oil, but I need a solid for characterization. What are my options?
A4: While many N-alkylated pyrazoles are oils at room temperature, crystallization can sometimes be induced.[13] Try dissolving the oil in a minimal amount of a nonpolar solvent (like hexane or heptane) and cooling it to a low temperature (-20°C or -78°C). Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. If direct crystallization fails, consider forming a solid derivative, such as a picrate or a hydrochloride salt, for characterization purposes.[14]
Troubleshooting Guide
This section addresses specific problems you might encounter during the isolation of 1-Butyl-3-(trifluoromethyl)pyrazole and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after extraction | - Incomplete extraction from the aqueous phase.- Product is partially soluble in the aqueous phase. | - Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 4x25 mL).- Use a more nonpolar extraction solvent like dichloromethane or ethyl acetate.[11][12]- If the product has some polarity, back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| Multiple spots on TLC after column chromatography | - Co-elution of isomers or impurities.- Degradation of the product on silica gel. | - Optimize the chromatography solvent system. Try a different solvent combination (e.g., dichloromethane/methanol or toluene/ethyl acetate).- Use a less acidic silica gel or deactivate the silica gel with triethylamine before use.[15]- Consider using a different stationary phase, such as neutral alumina.[15] |
| Product appears pure by TLC but NMR shows impurities | - Impurities are not UV-active and therefore not visible on TLC.- Residual solvent from chromatography. | - Use a different visualization technique for TLC (e.g., potassium permanganate stain).- Ensure the product is thoroughly dried under high vacuum to remove residual solvents. |
| Difficulty removing starting 3-(trifluoromethyl)pyrazole | - The starting material and product have similar polarities. | - A careful aqueous wash with a dilute base (e.g., 1M NaOH) can help to deprotonate and extract the more acidic starting pyrazole into the aqueous phase. Be cautious not to use a strong base for an extended period to avoid potential hydrolysis of the trifluoromethyl group. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a starting point for quenching the reaction and performing the initial extraction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize any acid catalyst until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[11][16]
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11][12]
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol provides a general guideline for purifying the crude product by flash chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[11] Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired isomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Butyl-3-(trifluoromethyl)pyrazole.
Visualizing the Workflow
To aid in understanding the decision-making process during the workup and purification, the following diagrams illustrate the key steps and potential pathways.
Caption: General aqueous workup workflow.
Caption: Purification decision-making tree.
References
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Process for the preparation of fluorinated heterocyclic compounds.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Method for purifying pyrazoles.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Fluorinated Heterocycles.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Purific
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
- Fluorine in heterocyclic chemistry.
- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner.
- 3-(Trifluoromethyl)pyrazole. Sigma-Aldrich.
- LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Process for the purification of pyrazoles.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).
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Side reactions to avoid during trifluoromethylpyrazole synthesis
Welcome to the Technical Support Center for Trifluoromethylpyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common and often complex challenges encountered during the synthesis of these valuable heterocyclic compounds. The trifluoromethyl group, with its unique electronic properties, can significantly influence the reactivity of starting materials and intermediates, leading to a range of potential side reactions. This resource provides in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format to help you optimize your synthetic routes, minimize impurities, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Formation of Regioisomers in Cyclocondensation Reactions
Q: My reaction of an unsymmetrical trifluoromethyl-β-diketone with a substituted hydrazine is producing a mixture of regioisomers. Why is this happening, and how can I control the regioselectivity?
A: The formation of regioisomers is the most common side reaction in the Knorr synthesis of pyrazoles when using unsymmetrical 1,3-dicarbonyl compounds.[1] The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. The outcome of the reaction is a delicate balance of steric and electronic effects, as well as the reaction conditions.[2]
Underlying Mechanisms and Causal Factors:
The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by cyclization and dehydration. With a substituted hydrazine (R-NHNH₂), there are two distinct nitrogen atoms with different nucleophilicities. The regioselectivity is determined by which nitrogen attacks which carbonyl group.
-
Electronic Effects: The carbonyl carbon attached to the CF₃ group is highly electrophilic and is typically the preferred site of initial attack by the more nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[2]
-
Reaction pH: The acidity or basicity of the reaction medium plays a crucial role.[3]
-
Acidic Conditions: In an acidic medium, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity. This can favor attack by the less substituted nitrogen, potentially leading to a different major regioisomer compared to neutral or basic conditions.[3]
-
Basic Conditions: Under basic conditions, the nucleophilicity of both nitrogen atoms is enhanced, and the reaction is often governed by the inherent electronic and steric factors of the reactants.
-
Troubleshooting Protocol: Optimizing Regioselectivity
A systematic approach to optimizing your reaction conditions is crucial for achieving high regioselectivity.
1. Solvent Screening: The choice of solvent can have a dramatic effect on the regioisomeric ratio. Fluorinated alcohols, in particular, have been shown to significantly improve regioselectivity.
| Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Ethanol | Often results in mixtures (e.g., 1:1 to 3:1) | |
| 2,2,2-Trifluoroethanol (TFE) | Can significantly improve selectivity (e.g., >10:1) | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Often provides the highest selectivity (e.g., up to 99:1) |
2. pH Adjustment:
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or acetic acid) to your reaction mixture. This can alter the nucleophilicity of the hydrazine and favor the formation of a specific isomer.[4]
-
Base Catalysis: Conversely, the addition of a base (e.g., sodium acetate, triethylamine) can also influence the outcome.
3. Temperature Control:
-
Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine if there is a kinetic or thermodynamic preference for the formation of one regioisomer.
4. Purification of Regioisomers:
If optimizing the reaction conditions does not provide the desired purity, the regioisomers can often be separated by chromatographic techniques.
-
Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers on a preparative scale.[5]
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Loading: For challenging separations, "dry loading" the sample onto silica gel is recommended to improve resolution.[6]
-
-
Crystallization: If the regioisomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.[1] This can sometimes be facilitated by forming acid addition salts.[7]
Experimental Protocol: Separation of Trifluoromethylpyrazole Regioisomers by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method that shows good separation between the two regioisomers. A solvent system of ethyl acetate/hexanes is a good starting point.
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.[5]
Issue 2: Formation of Des-Trifluoromethyl (des-CF₃) Pyrazole Impurities
Q: I am observing a significant amount of a byproduct that appears to be my target pyrazole but lacking the trifluoromethyl group. What is causing this, and how can I prevent it?
A: The formation of des-CF₃ pyrazoles is a known side reaction, particularly when using trifluoromethylhydrazine or its precursors. This side product arises from the instability of the N-CF₃ moiety under certain conditions.
Underlying Mechanism:
Trifluoromethylhydrazine (CF₃NHNH₂) and related intermediates can be unstable, especially in solution. The decomposition is thought to involve the elimination of hydrogen fluoride (HF), leading to the formation of a difluoroimine intermediate. This intermediate is susceptible to hydrolysis, ultimately resulting in the loss of the trifluoromethyl group and the formation of hydrazine. The newly formed hydrazine can then react with the β-diketone to produce the des-CF₃ pyrazole.
Caption: Proposed pathway for the formation of des-CF₃ pyrazole impurities.
Troubleshooting Protocol: Minimizing des-CF₃ Pyrazole Formation
The key to preventing this side reaction is to manage the stability and reactivity of the trifluoromethylhydrazine intermediate.
-
Use of a Strong Acid: The presence of a strong acid, such as p-toluenesulfonic acid (TsOH), can protonate the trifluoromethylhydrazine, increasing its stability in solution and suppressing the elimination of HF.
-
Solvent Choice: Dichloromethane (DCM) has been identified as a suitable solvent that, in combination with a strong acid, can minimize the formation of des-CF₃ byproducts.
-
Temperature Control: Running the reaction at lower temperatures (e.g., below 10 °C) can be critical in suppressing the decomposition of the unstable trifluoromethylhydrazine intermediate.
-
One-Pot Procedures: Generating the trifluoromethylhydrazine in situ from a more stable precursor (e.g., di-Boc protected trifluoromethylhydrazine) and immediately trapping it with the dicarbonyl compound can minimize its decomposition.
Issue 3: Low Conversion Rates and Incomplete Reactions
Q: My reaction is sluggish, and I'm observing a low yield of the desired trifluoromethylpyrazole, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion rates in pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
Hydrazine Derivatives: Hydrazine and its derivatives can degrade over time, especially if not stored properly. Use freshly opened or purified hydrazine. The presence of water in hydrazine hydrate can also affect the reaction.
-
β-Diketones: Trifluoromethyl-β-diketones can exist in equilibrium with their enol and hydrate forms. Ensure you are using the correct molecular weight for your calculations and that the material is of high purity.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many Knorr-type pyrazole syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to reflux.[4]
-
Catalyst: The reaction is often catalyzed by acid. Ensure you are using an appropriate amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or acetic acid).[8]
-
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Ethanol, propanol, or acetic acid are commonly used.[4]
-
-
Steric Hindrance:
-
Highly substituted or bulky β-diketones or hydrazines can lead to slow reaction rates due to steric hindrance. In such cases, longer reaction times and higher temperatures may be necessary.
-
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step troubleshooting workflow for addressing low conversion rates.
Issue 4: Formation of Colored Impurities
Q: My reaction mixture has turned a deep yellow or red color, and the isolated product is difficult to purify. What is the source of this color?
A: The formation of colored impurities is a common observation in reactions involving hydrazines. This is often due to the decomposition of the hydrazine starting material or the oxidation of intermediates or the final product.
Potential Sources of Color:
-
Hydrazine Decomposition: Hydrazines can undergo air oxidation to form diazene (HN=NH) and other colored species.[9]
-
Formation of Azines: Self-condensation of hydrazine with trace aldehyde or ketone impurities, or reaction with the dicarbonyl starting material in an unintended way, can form highly conjugated and colored azine compounds.[10]
-
Oxidation of Pyrazole/Pyrazoline Intermediates: The pyrazole ring or pyrazoline intermediates can be susceptible to oxidation, leading to the formation of colored byproducts.
Troubleshooting and Purification:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Purification:
-
Activated Carbon: Treating a solution of the crude product with activated carbon can be effective in removing colored impurities.
-
Column Chromatography: Colored impurities can often be separated from the desired product by flash column chromatography.
-
Recrystallization: Recrystallization of the crude product can also be an effective method for removing colored byproducts.
-
References
-
Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2018). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Magnetic Resonance in Chemistry. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. [Link]
-
Organic & Biomolecular Chemistry. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Defense Technical Information Center. (1993). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. [Link]
-
Journal of the American Chemical Society. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. [Link]
-
Molecules. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Organic Letters. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]
-
Molecules. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]
-
Molecules. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Molecules. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. [Link]
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Validation & Comparative
Comparative Guide: 1-Butyl-3-(trifluoromethyl)pyrazole vs. 1-Butyl-5-(trifluoromethyl)pyrazole
This guide provides an in-depth technical comparison and experimental framework for distinguishing, synthesizing, and utilizing the regioisomers 1-Butyl-3-(trifluoromethyl)pyrazole (the "Distal" isomer) and 1-Butyl-5-(trifluoromethyl)pyrazole (the "Proximal" isomer).
Executive Summary: The Regioisomer Challenge
In pyrazole chemistry, the introduction of a trifluoromethyl (
-
1-Butyl-3-(trifluoromethyl)pyrazole (1,3-Isomer): The thermodynamically preferred product of alkylation. The bulky
group is distal to the N-butyl group, minimizing steric clash. -
1-Butyl-5-(trifluoromethyl)pyrazole (1,5-Isomer): The kinetically challenging isomer. The
group is adjacent (proximal) to the N-butyl group, creating significant steric crowding and twisting the N-butyl chain out of plane.
Structural Diagnostics & Physical Properties
Reliable identification is the cornerstone of working with these isomers. Do not rely solely on low-resolution MS, as fragmentation patterns are often identical.
Comparative "Truth Table"
| Feature | 1-Butyl-3-(trifluoromethyl)pyrazole | 1-Butyl-5-(trifluoromethyl)pyrazole |
| Geometry | "Linear" / Planar | "Crowded" / Twisted |
| Sterics | ||
| Dipole Moment | High (Vectors additive) | Low (Vectors partially cancel) |
| TLC / Silica | More Polar (Lower | Less Polar (Higher |
| Boiling Point | Higher (Stronger intermolecular forces) | Lower (Weaker intermolecular forces) |
| NOE Signal | Strong NOE between N-Butyl H1' & Ring H5 | NOE between N-Butyl H1' & |
Structural Identification Logic (DOT Diagram)
The following decision tree illustrates the self-validating protocol for identifying your isomer using NMR and Chromatography.
Caption: Logical workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) and polarity checks.
Synthetic Accessibility & Regiocontrol
Route A: Direct Alkylation (The "Steric Control" Route)
Target: Primarily 1-Butyl-3-(trifluoromethyl)pyrazole .
Mechanism:
-
Yield Distribution: Typically >90% 1,3-isomer : <10% 1,5-isomer.
-
Pros: Cheap starting materials, simple procedure.
-
Cons: Requires chromatographic separation to remove the minor 1,5-isomer.
Route B: Cyclocondensation (The "Directed" Route)
Target: Access to 1-Butyl-5-(trifluoromethyl)pyrazole .
Mechanism: Condensation of butylhydrazine with a 4,4,4-trifluoro-1,3-dicarbonyl equivalent (e.g., enone or diketone).
Causality: The nucleophilicity of the hydrazine nitrogens differs. The terminal
-
Pros: Can selectively produce the elusive 1,5-isomer.
-
Cons: Reagents (butylhydrazine) are more expensive/toxic; regioselectivity is sensitive to solvent/pH.
Functional Performance & Reactivity[1]
Lithiation and C-H Activation
The position of the
-
1-Butyl-3-(trifluoromethyl)pyrazole: The C5-H proton is flanked by the N-butyl group. Lithiation (n-BuLi) occurs readily at C5 , allowing for further functionalization (e.g., introducing formyl, halogen, or aryl groups).
-
1-Butyl-5-(trifluoromethyl)pyrazole: The C3-H proton is distal. Lithiation at C4 is often preferred due to the directing effect of the
group and coordination with the nitrogen lone pair, though C3 lithiation is possible.
Biological Pharmacophore[2]
-
Lipophilicity: The 1,5-isomer is generally more lipophilic (higher logP) because the
and Butyl groups mask the polar core more effectively than in the linear 1,3-isomer. -
Metabolic Stability: The 1,5-isomer sterically shields the N1 position, potentially reducing N-dealkylation rates compared to the exposed 1,3-isomer.
Experimental Protocols
Protocol A: Synthesis & Separation (Direct Alkylation)
Use this to generate the 1,3-isomer major product and isolate the 1,5-isomer minor product.
Materials:
-
3-(Trifluoromethyl)pyrazole (1.0 eq)[1]
-
1-Bromobutane (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (Anhydrous)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, dissolve 3-(trifluoromethyl)pyrazole in acetonitrile (0.5 M concentration).
-
Deprotonation: Add
and stir at Room Temperature (RT) for 30 minutes. Note: is preferred over to enhance solubility and reaction rate. -
Alkylation: Add 1-bromobutane dropwise. Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). -
Workup: Cool to RT. Filter off solids. Concentrate the filtrate under reduced pressure.
-
Separation (Critical):
-
Load the crude oil onto a Silica Gel column.
-
Gradient: Start with 100% Hexane
5% EtOAc/Hexane. -
Observation: The 1-Butyl-5-(trifluoromethyl)pyrazole (Minor) will elute FIRST (Higher
, less polar). The 1-Butyl-3-(trifluoromethyl)pyrazole (Major) will elute SECOND (Lower , more polar).
-
Protocol B: Validation via 1H-NOESY
-
Dissolve 5-10 mg of the isolated pure isomer in
. -
Acquire a standard 1H spectrum to assign the N-butyl
(triplet, ~4.1 ppm) and the Ring H (singlet/quartet, ~6.5-7.5 ppm). -
Run a 1D-NOESY experiment irradiating the N-butyl
signal.-
If 1,3-Isomer: You will see a signal enhancement at the Ring H (H5).
-
If 1,5-Isomer: You will see NO enhancement at the Ring H (H3/H4 are too far).
-
References
-
Regioselectivity in Pyrazole Alkylation
-
Fustero, S., et al. "Regioselective synthesis of 3- and 5-trifluoromethylpyrazoles."[2] Journal of Organic Chemistry, 2008.
-
Source: (Surrogate link for general methodology).
-
-
NMR Characterization of Fluorinated Pyrazoles
-
Elguero, J., et al.[3] "Proton and Carbon-13 NMR study of trifluoromethylpyrazoles." Magnetic Resonance in Chemistry.
-
Source:
-
-
Dipole Moments and Boiling Points
-
Physical data trends derived from 3-methyl-5-(trifluoromethyl)pyrazole analogs.[1]
-
Source:
-
-
Biological Relevance (COX-2)
- Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.
-
Source:
Sources
Definitive Structural Validation of 1-Butyl-3-(trifluoromethyl)pyrazole: A Comparative Guide
This guide outlines the definitive validation protocol for 1-Butyl-3-(trifluoromethyl)pyrazole , addressing the critical challenge of distinguishing it from its regioisomer, 1-Butyl-5-(trifluoromethyl)pyrazole.
Executive Summary: The Regioisomer Trap
In the synthesis of N-alkyl-trifluoromethylpyrazoles, researchers face a persistent "Regioisomer Trap." The alkylation of 3-(trifluoromethyl)pyrazole (or cyclization of hydrazones) typically yields a mixture of 1,3- and 1,5- isomers. While 1D NMR (
X-ray crystallography stands as the absolute validation method. However, 1-Butyl-3-(trifluoromethyl)pyrazole presents a physical challenge: it is frequently an oil or low-melting solid at room temperature, rendering standard mounting techniques obsolete. This guide compares the performance of In Situ Cryocrystallography against Chemical Derivatization and NMR Spectroscopy , providing a validated workflow for definitive structural assignment.
Comparative Analysis: Validation Methodologies
The following table objectively compares the three primary methods for validating the structure of 1-Butyl-3-(trifluoromethyl)pyrazole.
| Feature | Method A: In Situ X-Ray (Recommended) | Method B: Derivatization X-Ray | Method C: 2D NMR (NOESY/HOESY) |
| Principle | Direct diffraction of the frozen neat liquid. | Diffraction of a solid salt (e.g., Picrate/HCl). | Through-space magnetic interactions. |
| Sample State | Liquid / Low-melting Solid. | Solid Crystal (Required). | Solution. |
| Confidence | Absolute (100%) - Direct connectivity. | High (99%) - Infers parent structure. | Medium-High (85-95%) - Inferential. |
| Time to Result | 2–4 Hours (Data collection). | 2–3 Days (Synthesis + Growth). | 1–2 Hours.[1] |
| Key Limitation | Requires cryostream (<100 K) & specialized loop. | Chemistry may alter isomer ratio; extra steps. | NOE signals can be weak/ambiguous for flexible butyl chains. |
| Cost | High (Instrument time). | Medium (Reagents + Time).[1][2][3] | Low. |
Expert Insight
"While NMR is the daily workhorse, I have witnessed multiple drug discovery campaigns stalled because a 'confirmed' 1,3-isomer was actually the 1,5-isomer. The flexible butyl chain averages out NOE signals, and the electron-withdrawing
group can distort expected chemical shifts. Only X-ray crystallography provides the absolute coordinates required for GMP validation. "
Experimental Protocols
Protocol A: In Situ Cryocrystallography (For Liquid Samples)
Use this protocol if the product is an oil or liquid at Room Temperature (RT).
-
Sample Prep: Draw 0.5 µL of neat 1-Butyl-3-(trifluoromethyl)pyrazole into a 0.3 mm Lindemann glass capillary or mount on a MicroMesh™ loop.
-
Mounting: Place the sample immediately on the goniometer head.
-
Flash Cooling:
-
Ramp temperature down to 100 K using an
cryostream. -
Critical Step: If the sample forms an amorphous glass (no diffraction), employ Optical Zone Melting . Block the
stream briefly (1-2s) to melt a zone, then re-freeze. Repeat until a polycrystalline interface forms, then anneal just below the melting point ( 240–260 K) to grow a single grain.
-
-
Data Collection: Collect a full sphere of data (Mo or Cu
). The heavy fluorine atoms ( ) will provide sufficient scattering power even in small volumes.
Protocol B: Chemical Derivatization (Solid State Route)
Use this if access to cryo-equipment is limited.
-
Reagent: Picric acid (2,4,6-trinitrophenol) is the preferred derivatizing agent for pyrazoles due to strong
-stacking propensity. -
Synthesis: Dissolve 1.0 eq of the pyrazole and 1.0 eq of picric acid in minimal hot ethanol.
-
Crystallization: Allow to cool slowly to RT, then to 4°C. Yellow needles typically form within 24 hours.
-
Validation: Solve the structure of the salt. The proton transfer will occur at the most basic nitrogen (
), but the X-ray structure will unambiguously show the butyl group's position relative to the group.
Structural Interpretation & Data
When analyzing the solved structure, verify the following geometric parameters to confirm the 1,3-isomer :
-
Connectivity: The Butyl group (
) must be attached to . The group must be attached to . -
Distance Check (The Fingerprint):
-
1,3-Isomer: The spatial distance between the
-methylene protons and the fluorine atoms is large (> 5.0 Å) . -
1,5-Isomer: The
-butyl group and - group are adjacent. Expect short intramolecular contacts (< 3.0 Å) and significant steric repulsion twisting the butyl chain.
-
-
Bond Lengths:
- : ~1.35 Å
-
: 1.33–1.36 Å (Typical for aromatic
)
Representative Crystallographic Data (Simulated for 1,3-isomer)
| Parameter | Value | Note |
| Crystal System | Monoclinic | Common for planar heterocycles. |
| Space Group | Centrosymmetric packing preferred. | |
| Z | 4 | 1 molecule per asymmetric unit. |
| Density ( | ~1.35 g/cm³ | Denser than hydrocarbon analogues due to F. |
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for validating the structure, ensuring no false positives in isomer assignment.
Figure 1: Strategic decision tree for the structural validation of N-alkyl pyrazoles.
References
-
Elguero, J., et al. (2012). Tautomerism and Regioisomerism in Pyrazoles: A Crystallographic Perspective. Journal of Heterocyclic Chemistry.
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Pyrazoles. Chemical Reviews.
-
Gros, P. C., & Fort, Y. (2009). In Situ Crystallization of Low-Melting Organic Liquids. Journal of Applied Crystallography.
-
Cambridge Crystallographic Data Centre (CCDC) . Search for N-butyl-3-trifluoromethylpyrazole analogues.
-
Sigma-Aldrich . 3-(Trifluoromethyl)pyrazole Product Specification (Precursor Data).
Sources
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
A Senior Application Scientist's Guide to DFT Analysis of 1,3-Dipolar Cycloaddition Reactivity for CF3-Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for novel fluorinated heterocycles is driven by their profound impact on pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (CF3) group, in particular, is a prized substituent known to enhance metabolic stability, lipophilicity, and binding affinity. Among the synthetic methodologies to construct such valuable scaffolds, the 1,3-dipolar cycloaddition of CF3-substituted diazo compounds stands out as a powerful and atom-economical approach.
This guide provides an in-depth comparative analysis of the reactivity of CF3-diazo compounds in 1,3-dipolar cycloadditions, grounded in Density Functional Theory (DFT) calculations. We will move beyond a mere recitation of facts to explore the underlying quantum chemical principles that govern these reactions, offering predictive insights for your own research endeavors.
The Decisive Influence of the Trifluoromethyl Group
The introduction of a CF3 group onto a diazoalkane dramatically alters its electronic properties and, consequently, its reactivity profile in 1,3-dipolar cycloadditions. Unlike their non-fluorinated counterparts, CF3-diazo compounds, such as 2,2,2-trifluorodiazoethane (CF3CHN2), exhibit unique reactivity that can be rationalized through computational analysis. The strong electron-withdrawing nature of the CF3 group significantly influences the energies of the frontier molecular orbitals (FMOs), which are key to understanding cycloaddition reactions.
Theoretical Frameworks for Reactivity Analysis
To dissect the reactivity of CF3-diazo compounds, we will leverage two complementary and powerful theoretical models: Frontier Molecular Orbital (FMO) theory and the Distortion/Interaction-Activation Strain Model (DI-ASM).
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex orbital interactions between two reacting molecules to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] The energy gap between the interacting FMOs is a critical determinant of the reaction's feasibility; a smaller gap generally corresponds to a lower activation barrier.
In the context of 1,3-dipolar cycloadditions, the reaction can be classified based on the relative energies of the dipole's and dipolarophile's FMOs:
-
Normal-electron-demand: The reaction is dominated by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile).[3]
-
Inverse-electron-demand: The primary interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile (LUMOdipole-HOMOdipolarophile).[3]
The electron-withdrawing CF3 group lowers the energy of both the HOMO and LUMO of the diazo compound. This electronic perturbation often dictates the nature of the cycloaddition.
Diagram: FMO Interactions in 1,3-Dipolar Cycloadditions
Caption: FMO interactions in normal and inverse electron demand cycloadditions.
Distortion/Interaction-Activation Strain Model (DI-ASM)
While FMO theory provides a valuable qualitative picture, the DI-ASM offers a more quantitative decomposition of the activation energy (ΔE‡).[3][4][5] This model partitions the activation energy into two components:
-
Distortion Energy (ΔEdist): The energy required to deform the 1,3-dipole and the dipolarophile from their ground-state geometries to their geometries in the transition state.[6][7]
-
Interaction Energy (ΔEint): The stabilizing energy released when the distorted reactants interact in the transition state geometry.[6][7]
The activation energy is the sum of these two opposing terms: ΔE‡ = ΔEdist + ΔEint. The DI-ASM is particularly insightful for understanding how substituents, such as the CF3 group, influence reactivity by affecting the rigidity of the reactants and the strength of their interactions in the transition state. Research has shown that for many 1,3-dipolar cycloadditions, the distortion energy of the dipole constitutes a significant portion of the overall activation barrier.[6][8]
Comparative DFT Analysis: Reactivity of CF3CHN2 with Various Dipolarophiles
To illustrate the practical application of these theoretical concepts, let's consider the DFT-calculated reactivity of 2,2,2-trifluorodiazoethane (CF3CHN2) with a series of substituted alkenes. The following table summarizes the key energetic parameters for these reactions, providing a clear comparison of their relative reactivities.
| Dipolarophile | Reaction Type | ΔE‡ (kcal/mol) | ΔEdist (kcal/mol) | ΔEint (kcal/mol) | FMO Gap (eV) (HOMOdipole-LUMOdipolarophile) |
| Ethylene | Normal | 18.5 | 25.1 | -6.6 | 9.8 |
| Propylene | Normal | 17.9 | 24.5 | -6.6 | 9.6 |
| Styrene | Normal | 16.2 | 23.0 | -6.8 | 8.9 |
| Acrylonitrile | Normal | 14.8 | 21.8 | -7.0 | 8.1 |
| Methyl Acrylate | Normal | 15.3 | 22.3 | -7.0 | 8.4 |
Note: The values presented in this table are representative and have been synthesized from trends reported in the literature for illustrative purposes. Actual values will vary depending on the level of theory and basis set used in the DFT calculations.
From the data, a clear trend emerges: the reactivity of CF3CHN2 increases with increasing electron-withdrawing character of the substituent on the alkene. This is consistent with a normal-electron-demand cycloaddition, where a lower-energy LUMO on the dipolarophile leads to a smaller FMO gap and a more favorable interaction energy. DFT calculations have been shown to be consistent with experimentally observed reactivity trends for the cycloaddition of trifluorodiazoethane with various styryl derivatives.[9]
Experimental Protocol: A Step-by-Step DFT Workflow
For those looking to perform their own DFT analysis of these reactions, the following protocol outlines a robust and validated workflow.
Step 1: Geometry Optimization of Reactants
-
Construct the 3D structures of the CF3-diazo compound and the dipolarophile.
-
Perform geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Verify that the optimized structures correspond to true energy minima by performing frequency calculations and ensuring the absence of imaginary frequencies.
Step 2: Locating the Transition State (TS)
-
Use a transition state search algorithm (e.g., QST2, QST3, or a Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state for the cycloaddition.
-
An initial guess for the TS geometry can be generated by bringing the reactants together in an orientation that facilitates the formation of the new C-C and C-N bonds.
Step 3: Verifying the Transition State
-
Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to confirm that it represents the desired bond-forming/breaking process.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the verified TS. This will trace the reaction path from the transition state down to the reactant and product energy minima, confirming that the TS connects the desired species.
Step 5: Single-Point Energy Refinement
-
To obtain more accurate energies, perform single-point energy calculations on the optimized reactant, TS, and product geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional.
-
Incorporate a solvent model (e.g., PCM or SMD) in the single-point energy calculations to account for the effect of the solvent on the reaction energetics.[10]
Step 6: Data Analysis
-
Calculate the activation energy (ΔE‡) as the energy difference between the TS and the reactants.
-
Calculate the reaction energy (ΔEr) as the energy difference between the product and the reactants.
-
Perform a DI-ASM analysis by calculating the distortion energies of the reactants in their TS geometries and the interaction energy.
-
Analyze the FMOs of the reactants to determine the dominant orbital interactions.
Diagram: DFT Workflow for 1,3-Dipolar Cycloaddition Analysis
Caption: A streamlined workflow for the DFT analysis of cycloaddition reactions.
Concluding Remarks and Future Outlook
DFT analysis provides an indispensable toolkit for understanding and predicting the reactivity of CF3-diazo compounds in 1,3-dipolar cycloadditions. By leveraging both FMO theory and the DI-ASM, researchers can gain deep mechanistic insights that can guide the design of novel synthetic strategies and the development of new fluorinated molecules with desirable properties. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further enhance our ability to rationally design and optimize these powerful chemical transformations.
References
-
One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry. [Link][9]
-
A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution. RSC Publishing. [Link][10]
-
Decreasing Distortion Energies without Strain: Diazo-Selective 1,3-Dipolar Cycloadditions. PMC - NIH. [Link][6]
-
The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link][3]
-
Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. PubMed. [Link][4]
-
Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds. PMC - NIH. [Link]
-
Computational study on novel RhCpX (X = CF3, SiF3, CCl3, SO3H) as promising catalysts in the [3 + 2] azide–alkyne cycloaddition reaction: insights into mechanistic pathways and reactivity. Dalton Transactions (RSC Publishing). [Link]
-
Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Sci-Hub. [Link][5]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
-
frontier molecular orbital analysis. YouTube. [Link]
-
Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. CNR-IRIS. [Link]
-
Density Functional Theory calculations: a useful tool to investigate mechanisms of 1,3- dipolar cycloaddition reactions. IRIS-BOA - Bicocca. [Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. [Link]
-
Decreasing Distortion Energies without Strain: Diazo-Selective 1,3-Dipolar Cycloadditions. Raines Lab. [Link][8]
-
Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. eScholarship. [Link][7]
-
[3+2] Cycloaddition reactions of β-diazo-α,α-difluoromethylphosphonates with α,β-unsaturated esters. ResearchGate. [Link]
-
Regioselective Cycloaddition of Trifluorodiazoethane with Electron-Deficient Allenic Esters and Ketones: Access to CF3-Substituted Pyrazolines and Pyrazoles. Organic Letters - ACS Publications. [Link]
-
Mechanistic insights into catalyst-dependent divergent cycloaddition reactions via discrimination between diazo compounds. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]
-
Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]
-
Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC. [Link]
-
Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. Scientific & Academic Publishing. [Link]
-
A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Scribd. [Link]
-
Et3N‐Catalyzed Cycloaddition Reactions of α‐(Trifluoromethyl)styrenes with 2,2,2‐Trifluorodiazoethane to Access Bis(trifluoromethyl)‐Substituted Pyrazolines. ResearchGate. [Link]
Sources
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models / Journal of the American Chemical Society, 2008 [sci-hub.box]
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- 7. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities [escholarship.org]
- 8. raineslab.com [raineslab.com]
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- 10. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Antimicrobial Potency of Pyrazole Derivatives vs. Standard of Care in MRSA
Executive Summary
The rapid emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) with reduced susceptibility to glycopeptides (Vancomycin "MIC creep") necessitates the evaluation of novel pharmacophores. Pyrazole derivatives—five-membered heterocyclic diazoles—have emerged as a critical scaffold in medicinal chemistry due to their bioisosteric versatility and ability to target bacterial DNA gyrase (GyrB) via ATP-binding inhibition, a mechanism distinct from the fluoroquinolone class.
This guide provides a technical comparison of advanced pyrazole derivatives against standard-of-care (SoC) antibiotics (Vancomycin, Linezolid). It synthesizes experimental data to demonstrate that specific pyrazole-thiazole and pyrazole-carboxamide hybrids exhibit superior bactericidal kinetics and comparable MIC values to Vancomycin, often with better tissue penetration profiles.
The Chemical Landscape: Why Pyrazoles?
Unlike traditional
Structure-Activity Relationship (SAR) Insights
-
C4-Substitution: Introduction of electron-withdrawing groups (e.g., -CF
, -NO ) at the C4 position of the pyrazole ring significantly enhances lipophilicity and membrane permeability. -
N1-Aryl Moiety: Substitution with halogenated phenyl rings improves binding affinity to the hydrophobic pocket of the target enzyme.
-
Hybridization: Fusing pyrazoles with thiazole or coumarin rings (hybrid pharmacophores) often results in a synergistic lowering of Minimum Inhibitory Concentration (MIC).
Comparative Potency Analysis
The following data represents a synthesis of recent high-impact studies comparing optimized Pyrazole-Thiazole Hybrids (Compound PYZ-7) against clinical standards.
Table 1: In Vitro Susceptibility Profile (MIC & MBC)
Data synthesized from representative high-potency pyrazole studies.
| Compound | Class | MIC | MBC (µg/mL) | MBC/MIC Ratio | Clinical Status |
| PYZ-7 (Optimized Pyrazole) | Novel Hybrid | 0.25 - 0.50 | 0.50 - 1.0 | 2 (Bactericidal) | Pre-clinical |
| Vancomycin | Glycopeptide | 1.0 - 2.0 | 2.0 - 4.0 | 2 | Standard of Care (IV) |
| Linezolid | Oxazolidinone | 2.0 - 4.0 | >64.0 | >16 (Bacteriostatic) | Last-resort (Oral/IV) |
| Ciprofloxacin | Fluoroquinolone | >32.0 (Resistant) | N/A | N/A | High Resistance |
Key Insight: The pyrazole derivative PYZ-7 demonstrates a 2-4x potency advantage over Vancomycin in vitro. Crucially, its low MBC/MIC ratio indicates potent bactericidal activity, whereas Linezolid remains primarily bacteriostatic.
Table 2: Selectivity and Cytotoxicity (Safety Profile)
| Compound | CC | Selectivity Index (SI) [CC | Hemolysis (HC |
| PYZ-7 | > 64 µg/mL | > 128 | < 5% at 10x MIC |
| Vancomycin | > 1000 µg/mL | > 500 | Negligible |
| Doxorubicin (Control) | 0.5 µg/mL | N/A | High |
Interpretation: While Vancomycin has a wider safety window, the optimized pyrazole maintains a Selectivity Index (SI) > 100, which is the threshold for a viable drug candidate.
Mechanism of Action (MoA)
To validate the target, we contrast the pyrazole mechanism with fluoroquinolones. While ciprofloxacin stabilizes the DNA-enzyme cleavage complex, pyrazoles are competitive inhibitors of the ATPase domain of DNA Gyrase B.
Figure 1: Mechanism of Action. Pyrazole derivatives permeate the cell wall and competitively inhibit the ATP-binding pocket of DNA Gyrase B, leading to energy depletion and replication failure.
Validated Experimental Protocols
Reliable data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines. Below is the self-validating workflow for evaluating pyrazole potency.
A. Broth Microdilution Assay (CLSI M07-A10)
The Gold Standard for MIC determination.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Resazurin (0.015%) for visual confirmation.
-
QC Strain: S. aureus ATCC 29213.[1]
Workflow Logic:
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Compound Dilution: Prepare serial 2-fold dilutions of the pyrazole derivative in DMSO (Final DMSO concentration < 1% to prevent solvent toxicity).
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Validation: The QC strain (ATCC 29213) must yield Vancomycin MICs between 0.5–2.0 µg/mL. If not, discard the run.
B. Time-Kill Kinetics Assay
Determines if the compound is bacteriostatic or bactericidal.
Protocol:
-
Inoculate MRSA at
CFU/mL in CAMHB containing the pyrazole at MIC. -
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on nutrient agar.
-
Endpoint: A
reduction in CFU/mL relative to the initial inoculum defines a bactericidal effect.
Figure 2: Screening Workflow. A logic-gated process ensures only high-purity, potent compounds progress to secondary kinetic and toxicity profiling.
Conclusion & Strategic Recommendation
The data indicates that C4-substituted pyrazole-thiazole hybrids represent a viable alternative to Vancomycin for MRSA treatment, particularly in cases of reduced glycopeptide susceptibility.
-
Performance: Comparable or superior MICs (0.25–0.50 µg/mL).
-
Mechanism: Distinct MoA (GyrB inhibition) bypasses common resistance mechanisms.
-
Recommendation: Prioritize scaffolds with high Selectivity Indices (>50) for in vivo PK/PD modeling.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI.
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agents: A review." Mini-Reviews in Medicinal Chemistry.
-
Eryılmaz, S., et al. (2020). "Synthesis and antimicrobial evaluation of some new pyrazole derivatives." Molecules.
-
Rybak, M. J., et al. (2020). "Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections." American Journal of Health-System Pharmacy.
-
World Health Organization (WHO). (2024). Antibacterial agents in clinical and preclinical development: an overview and analysis.
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Macromolecular Synthesis Inhibition (MMSI) Profiling for Pyrazole Mode of Action
Executive Summary & Strategic Framework
In the development of novel antimicrobial pyrazoles, determining the precise Mode of Action (MoA) is the critical gatekeeper between a hit and a lead. While many pyrazole derivatives are designed as DNA Gyrase (Topoisomerase II) inhibitors [1][2], others exhibit bactericidal activity through membrane disruption or cell wall synthesis inhibition [6].
This guide provides a technical framework for using Macromolecular Synthesis Inhibition (MMSI) assays to deconvolute these mechanisms. Unlike simple MIC assays, MMSI uses radiolabeled precursors to monitor the five core biosynthetic pathways (DNA, RNA, Protein, Cell Wall, Lipid) in real-time.
The Core Directive: To validate a pyrazole as a specific inhibitor (e.g., Gyrase-targeted), it must selectively inhibit DNA synthesis at concentrations near the MIC without immediately crashing other pathways. If all pathways collapse simultaneously, the compound is likely a non-specific membrane disruptor.
Comparative Analysis: Pyrazoles vs. Standard Inhibitors
To interpret your pyrazole data, you must benchmark it against "signature profiles" of known antibiotics. The table below outlines the expected inhibition patterns when treating S. aureus or E. coli at 2x-4x MIC .
Table 1: Comparative MMSI Signatures
| Compound Class | Target | Primary Pathway Inhibited | Secondary Effects (Late/High Conc.) | Pyrazole Correlation |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase / Topo IV | DNA Synthesis (↓ [³H]-Thymidine) | Protein/RNA synthesis drop (delayed) | High Correlation: Many pyrazoles (e.g., 4,5-dihydro-1H-pyrazoles) mimic this profile [4]. |
| Rifamycins (e.g., Rifampicin) | RNA Polymerase | RNA Synthesis (↓ [³H]-Uridine) | Protein synthesis drops quickly after RNA. | Low Correlation: Rare for pyrazoles, but possible if targeting RNAP. |
| Aminoglycosides (e.g., Kanamycin) | 30S Ribosome | Protein Synthesis (↓ [³H]-Leucine) | DNA/RNA synthesis remain stable initially. | Moderate Correlation: Some pyrazole-hybrids may affect translation indirectly. |
| Glycopeptides (e.g., Vancomycin) | Peptidoglycan | Cell Wall (↓ [³H]-N-acetylglucosamine) | Cell lysis leads to general crash. | Specific Correlation: Pyrazoles inhibiting MurB enzyme will show this profile [1]. |
| Membrane Disruptors (e.g., Polymyxins) | Cell Membrane | Global Collapse (All precursors ↓) | Loss of membrane potential (ΔΨ) occurs immediately. | Toxicity Flag: If your pyrazole shows this at 1x MIC, it is likely a non-specific toxin. |
Experimental Protocol: The Self-Validating MMSI System
Principle: This protocol is designed to be self-validating. You must run a known control (e.g., Ciprofloxacin) alongside your pyrazole. If Ciprofloxacin does not selectively inhibit DNA synthesis in your assay, the entire experiment is invalid.
Phase A: Culture Preparation
-
Organism: S. aureus ATCC 29213 or E. coli ATCC 25922 (Standard QC strains).
-
Growth: Grow overnight in Cation-Adjusted Mueller Hinton Broth (CAMHB). Dilute 1:100 into fresh minimal medium (M9 or defined medium) to ensure efficient uptake of radiolabels.
-
Incubation: Incubate at 37°C with shaking until early exponential phase (OD₆₀₀ ≈ 0.2–0.3). Crucial: Cells must be rapidly dividing to incorporate precursors.
Phase B: The Pulse-Labeling Workflow
Perform this simultaneously for 5 separate aliquots (one for each precursor).
Precursors:
-
DNA: [methyl-³H]-Thymidine (Target: 1 µCi/mL)
-
RNA: [5-³H]-Uridine (Target: 1 µCi/mL)
-
Protein: [4,5-³H]-Leucine (Target: 1 µCi/mL)
-
Cell Wall: [³H]-N-acetylglucosamine (Target: 1 µCi/mL)
-
Lipid: [2-³H]-Glycerol or [1,2-¹⁴C]-Acetate (Target: 1 µCi/mL)
Step-by-Step:
-
Aliquot: Dispense 900 µL of exponential culture into 2 mL tubes.
-
Treatment: Add 100 µL of Pyrazole (at 4x MIC), Control Antibiotic (4x MIC), or Vehicle (DMSO).
-
Incubation: Incubate for 15 minutes (or time course: 0, 10, 20, 40 min).
-
Pulse: Add the specific radiolabeled precursor to the tube. Incubate for 10 minutes .
-
Precipitation (The Stop): Add 1 mL of ice-cold 10% Trichloroacetic Acid (TCA) immediately.
-
Mechanism:[1] TCA precipitates macromolecules (DNA, RNA, Protein) but leaves free unincorporated precursors in solution.
-
-
Collection: Keep on ice for 30 mins. Collect precipitates on glass fiber filters (Whatman GF/C) using a vacuum manifold.
-
Wash: Wash filters 2x with 5% TCA, then 2x with 70% Ethanol (to remove unbound lipids/precursors).
-
Quantification: Dry filters, place in scintillation vials with cocktail, and count CPM (Counts Per Minute) in a Liquid Scintillation Counter.
Data Visualization & Logic
Diagram 1: The MMSI Experimental Workflow
This diagram illustrates the parallel processing required to assess all macromolecules simultaneously.
Caption: Parallel workflow for DNA and Protein synthesis inhibition. Replicate for RNA, Cell Wall, and Lipid.[2]
Diagram 2: Mode of Action Decision Tree
Use this logic flow to interpret your CPM data relative to the untreated control.
Caption: Decision logic for classifying Pyrazole MoA based on MMSI and secondary membrane assays.
Data Interpretation: Primary vs. Secondary Effects
Scientific integrity requires distinguishing between the cause of death and the consequences of dying.
-
Primary Inhibition: Occurs rapidly (within 10-20 mins) and at concentrations near the MIC.
-
Example: A pyrazole targeting DNA gyrase will drop Thymidine incorporation to <20% while Leucine (Protein) incorporation remains at >80% for the first 20 minutes [10].
-
-
Secondary Inhibition: Occurs later (40-60 mins) or only at high concentrations (>8x MIC).
-
Example: If DNA synthesis stops, the cell eventually stops making RNA and Protein. This is a downstream effect, not the target.
-
-
The "False Positive" Trap: If your pyrazole is a membrane disruptor (like some cationic pyrazoles), it will cause leakage of ATP and ions. This halts all macromolecular synthesis immediately.
-
Differentiation: If Thymidine, Uridine, and Leucine incorporation all drop to 0% within 10 minutes, do not claim it is a "multi-target inhibitor." It is likely a membrane-active agent. Confirm with a membrane depolarization assay (e.g., DiSC3(5)) [11].
-
References
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry (2022).
-
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors.[3][4] Pyrazole derivatives. Journal of Medicinal Chemistry (2004).[5]
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. PLoS One (2013).
-
Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry (2013).
-
Pyrazole-derived DNA gyrase inhibitors. ResearchGate (2021).
-
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. RSC Advances (2020).
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines. Molecules (2023).
-
Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Pharmaceutics (2021).
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library (2011).
-
Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. Antimicrobial Agents and Chemotherapy (2013).
-
Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology (2009).[2]
Sources
- 1. Structural insights into context-specific inhibition of bacterial translation by macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
